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Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: Synthesis, Structural Dynamics, and Application in Advanced Therapeutics

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require precise stereochemical control and robust metabolic stability. (2R,3S)-2-Aminobu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require precise stereochemical control and robust metabolic stability. (2R,3S)-2-Aminobutane-1,3-diol hydrochloride —commonly referred to as L-allo-threoninol hydrochloride—is a highly versatile, chiral amino alcohol. It serves as a critical building block in the synthesis of gut-stable peptide therapeutics, targeted nanoparticle delivery systems, and advanced imide-containing polyesters.

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the stereochemical causality behind its synthesis, and outlines field-proven, self-validating protocols for its implementation in drug development and polymer science.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is the first step in leveraging it for complex synthetic workflows. The presence of both a primary and a secondary hydroxyl group, alongside a primary amine, allows for orthogonal protection and selective functionalization[1].

Quantitative Data Summary
PropertyValue
Chemical Name (2R,3S)-2-Aminobutane-1,3-diol hydrochloride
Common Synonyms L-allo-Threoninol hydrochloride
CAS Number (Salt / Free Base) 2167073-89-2 / 108102-48-3
Molecular Formula C4H12ClNO2
Molecular Weight 141.60 g/mol
Stereochemical Configuration (2R, 3S)
Physical State Solid (Salt) / Pale yellow oil (Free base)
The Causality of Stereochemical Nomenclature

A critical point of confusion in the literature is the nomenclature shift during the synthesis of this compound from its amino acid precursor. When L-allo-threonine—which holds a (2S,3S) configuration—is reduced to L-allo-threoninol, the absolute configuration at the C2 position mathematically inverts to (R) , resulting in the (2R,3S) designation[1].

Why does this happen? This is not a spatial Walden inversion, but rather a Cahn-Ingold-Prelog (CIP) priority shift. In the precursor L-allo-threonine, the C2 carbon is bonded to: -NH2 (Priority 1), -COOH (Priority 2), and -CH(OH)CH3 (Priority 3). However, upon reduction of the carboxylic acid to a primary alcohol (-CH2OH), the -CH(OH)CH3 group takes precedence over the newly formed -CH2OH group. This swaps the priority of the groups attached to C2, changing the formal designation from (S) to (R). Recognizing this CIP inversion is critical for regulatory documentation and chiral quality control.

Synthetic Methodologies & Protocols

The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride requires a controlled reduction of L-allo-threonine that preserves the integrity of the chiral centers. Below is a self-validating protocol designed to prevent epimerization.

Protocol 1: Synthesis of (2R,3S)-2-Aminobutane-1,3-diol HCl

Step 1: Esterification

  • Suspend L-allo-threonine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C under an argon atmosphere.

  • Add thionyl chloride (SOCl2, 1.2 eq) dropwise to control the exothermic reaction.

  • Reflux the mixture for 4 hours to yield L-allo-threonine methyl ester hydrochloride. Self-Validating Checkpoint: Monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline amino acid spot is entirely consumed.

Step 2: Reduction

  • Dissolve the methyl ester intermediate in absolute ethanol.

  • Cool to 0°C and slowly add sodium borohydride (NaBH4, 2.5 eq) in portions to prevent thermal degradation of the stereocenter.

  • Stir at room temperature for 12 hours. Quench the excess hydride with acetone, filter the inorganic salts, and concentrate the filtrate under reduced pressure to isolate the free base, (2R,3S)-2-Aminobutane-1,3-diol.

Step 3: Salt Formation

  • Dissolve the free base in anhydrous 1,4-dioxane.

  • Add 4M HCl in dioxane dropwise until the pH reaches ~2.

  • Collect the precipitating (2R,3S)-2-Aminobutane-1,3-diol hydrochloride via vacuum filtration and dry under high vacuum. Self-Validating Checkpoint: Confirm the (2R,3S) stereocenter integrity via chiral HPLC and 1H-NMR (in D2O) to ensure 0% epimerization occurred during the reduction phase.

Synthesis A L-allo-Threonine (2S,3S-Isomer) B Esterification SOCl2, MeOH, 0°C to Reflux A->B C Methyl Ester Intermediate B->C D Reduction NaBH4, EtOH, 0°C to RT C->D E (2R,3S)-2-Aminobutane-1,3-diol (Free Base) D->E F Salt Formation 4M HCl in Dioxane E->F G (2R,3S)-2-Aminobutane-1,3-diol HCl Target Compound F->G

Fig 1: Synthetic workflow for (2R,3S)-2-Aminobutane-1,3-diol HCl via esterification and reduction.

Applications in Drug Development and Polymer Science

A. Peptide Gut Stability Enhancement

A major hurdle in oral peptide therapeutics is enzymatic degradation by carboxypeptidases in the gastrointestinal tract. By grafting (2R,3S)-2-Aminobutane-1,3-diol onto the C-terminus of a peptide (forming a C-terminal alcohol, often denoted as threonol or threoninol modification), scientists can completely abrogate exopeptidase recognition[2]. This modification has been successfully utilized in stabilizing OT-like sequences and cyclic octapeptides (e.g., Octreotide analogs) in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[3],[2].

B. Oligonucleotide-Gold Nanoparticle (AuNP) Conjugates

In gene silencing applications, AuNPs are functionalized with oligonucleotides. Thioctic acid derivatives coupled with L-threoninol act as highly stable, biodegradable triglycyl peptide linkers[4]. The amino diol provides the necessary hydrophilic spacing and hydrogen-bonding network, ensuring colloidal stability while allowing for cathepsin-mediated endosomal escape inside target cells[4].

C. Imide-Containing Polyesters

In sustainable polymer chemistry, 2-aminobutane-1,3-diol is polymerized with dicarboxylic acids via melt polycondensation to form thermoplastic imide-containing polyesters[5]. The trifunctional nature of the amino diol allows the amino group to convert entirely into side-chain succinimide groups, yielding transparent bulk solids with highly tunable glass transition temperatures (Tg) and mechanical strengths up to 34.5 MPa[5].

Experimental Workflow: Peptide Gut Stability Enhancement

To leverage this compound for peptide stabilization, the amino diol must be coupled to the C-terminus of a synthesized peptide.

Protocol 2: C-Terminal Amidation of Peptides

Step 1: Mild Resin Cleavage Cleave the linear peptide from a 2-chlorotrityl resin using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: This weak acid concentration is specifically chosen to sever the resin-peptide bond while keeping all side-chain protecting groups (e.g., Boc, Trt, OBut) perfectly intact[3].

Step 2: C-Terminal Activation Dissolve the protected linear peptide acid (1.0 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq) in Dimethylacetamide (DMAC). Cool to 15°C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) to form the active ester[3].

Step 3: Threoninol Coupling Add (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (1.5 eq)—pre-neutralized with N,N-Diisopropylethylamine (DIPEA)—to the reaction. Stir at room temperature for 24–72 hours. Filter out the dicyclohexylurea (DCU) byproduct[3]. Self-Validating Checkpoint: LC-MS analysis must confirm the exact mass shift corresponding to the addition of the amino diol (+87 Da net change after water loss) before proceeding to deprotection.

Step 4: Global Deprotection Treat the modified peptide with a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours to remove all side-chain protecting groups, yielding the gut-stable peptide conjugate[3].

PeptideMod A Solid-Phase Peptide Synthesis (Fmoc-based) B Mild Cleavage 1% TFA in DCM A->B C Protected Linear Peptide Acid B->C D C-Terminal Activation DCC, HOBt, DMAC, 15°C C->D E Amidation Add (2R,3S)-Amino Diol HCl + DIPEA D->E F Global Deprotection TFA/TIS/H2O E->F G Gut-Stable Peptide Conjugate F->G

Fig 2: Solid-phase synthesis and C-terminal modification yielding gut-stable peptide conjugates.

References

  • National Center for Biotechnology Information (NIH). "2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem." PubChem Database.[Link]

  • ACS Publications / NIH. "On the Utility of Chemical Strategies to Improve Peptide Gut Stability." Journal of Medicinal Chemistry.[Link]

  • MDPI. "Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles." Nanomaterials.[Link]

  • RSC Publishing. "Sustainable one-pot synthesis of imide-containing polyesters with programmable structures and tunable performance." Polymer Chemistry.[Link]

  • Google Patents. "US8377891B2 - Process for synthesis of cyclic octapeptide.

Sources

Exploratory

Solubility Profile of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: A Technical Guide to Aqueous and Organic Solvent Behaviors

Executive Summary (2R,3S)-2-Aminobutane-1,3-diol, frequently referred to as D-threoninol, is a critical chiral amino alcohol utilized extensively as a building block in organic synthesis, including the development of sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-2-Aminobutane-1,3-diol, frequently referred to as D-threoninol, is a critical chiral amino alcohol utilized extensively as a building block in organic synthesis, including the development of supramolecular gelators and pharmaceutical intermediates[1][2]. When isolated as a hydrochloride salt, its physicochemical behavior—most notably its solubility—undergoes a fundamental shift. For drug development professionals and formulation scientists, mastering the solubility profile of this compound is essential for optimizing liquid-liquid extractions, crystallization processes, and downstream synthetic pathways.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solubility of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride in water versus organic solvents, supported by validated experimental methodologies.

Molecular Fundamentals and Thermodynamic Drivers

The solubility of any pharmaceutical intermediate is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the surrounding solvent. For (2R,3S)-2-Aminobutane-1,3-diol hydrochloride, two primary structural features govern this dynamic:

  • Ionic Character: As a hydrochloride salt, the molecule exists as a protonated primary amine (-NH₃⁺) paired with a chloride counterion (Cl⁻). This creates a robust ionic crystal lattice. To dissolve this compound, a solvent must possess a sufficiently high dielectric constant (ε) to overcome the electrostatic forces holding the ion pair together.

  • Hydrogen Bonding Network: The (2R,3S) stereoisomer features two hydroxyl groups (-OH) and a protonated amine. These functional groups act as potent hydrogen bond donors and acceptors. Solvents that can seamlessly integrate into or replicate this hydrogen-bond network will exhibit vastly superior solvation capacities.

Comparative Solubility: Water vs. Organic Solvents

The dichotomy between the compound's behavior in aqueous versus organic environments is stark and predictable based on its molecular fundamentals.

  • Aqueous Environments: (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is highly soluble in water[1]. Water's exceptional dielectric constant (ε ≈ 80) effectively shields the ionic charges, promoting dissociation. Simultaneously, water's extensive hydrogen-bonding network stabilizes the hydroxyl and ammonium groups, ensuring the hydration energy easily overcomes the lattice energy.

  • Protic Organic Solvents (e.g., Methanol, Ethanol): The compound exhibits moderate to high solubility in short-chain alcohols. These solvents provide sufficient polarity to solvate the chloride ion and can engage in hydrogen bonding with the cation, though less efficiently than water.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solubility is sparingly to moderate. While these solvents have high dipole moments and can solvate the organic cation effectively, their inability to act as hydrogen bond donors makes them poor solvators for the chloride anion.

  • Non-Polar Organic Solvents (e.g., Hexane, Dichloromethane, Toluene): The compound is practically insoluble. Non-polar solvents lack both the dielectric capacity to separate the ion pair and the hydrogen-bonding capability to solvate the polar functional groups. The weak van der Waals forces of these solvents cannot disrupt the ionic lattice.

Table 1: Semi-Quantitative Solubility Profile at 25°C
Solvent CategoryRepresentative SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility
Aqueous Water80.1Ion-dipole, extensive H-bondingHighly Soluble (>100 mg/mL)
Protic Organic Methanol32.7Ion-dipole, moderate H-bondingSoluble (10 - 50 mg/mL)
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7Cation solvation, poor anion solvationSparingly Soluble (1 - 10 mg/mL)
Non-Polar Organic Dichloromethane (DCM)8.9Weak dipole-dipole interactionsPractically Insoluble (<0.1 mg/mL)
Aliphatic Hexane1.9Weak van der Waals forcesInsoluble

Experimental Methodology: Thermodynamic Solubility Determination

To accurately map the solubility profile of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride across different solvent systems, the industry-standard shake-flask method is employed[3]. This protocol is designed to ensure the system reaches true thermodynamic equilibrium, thereby preventing the false-positive solubility readings often associated with transient kinetic supersaturation[4].

Validated Protocol: Shake-Flask Method Coupled with HPLC

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of solid (2R,3S)-2-Aminobutane-1,3-diol hydrochloride to a fixed volume of the target solvent (e.g., 50 mg into 1 mL of solvent) in a sealed glass vial[4].

  • Causality: An excess of solid must be visibly present to guarantee that the solution can reach its maximum saturation point without fully depleting the solute reservoir.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours.

  • Causality: Solubility is a strictly temperature-dependent thermodynamic parameter. Even minor temperature fluctuations can cause unintended precipitation or excess dissolution, skewing the data. A minimum of 24 hours is mandatory to ensure the transition from kinetic dissolution to thermodynamic equilibrium[3].

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at exactly 25.0 °C.

  • Causality: Centrifugation is preferred over membrane filtration for highly polar, low-molecular-weight compounds. Filtration introduces the risk of non-specific adsorption of the compound onto the filter membrane, which can artificially lower the measured concentration[3][4].

Step 4: Quantitative Analysis

  • Action: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze it via HPLC-UV (or LC-MS/MS if lacking a strong chromophore) using a pre-validated calibration curve[5].

  • Causality: Dilution immediately post-extraction prevents precipitation if the ambient temperature drops. HPLC ensures precise quantification without interference from solvent background noise[5].

G A Solid Compound (2R,3S)-2-Aminobutane-1,3-diol HCl B Solvent Addition (Aqueous vs. Organic) A->B C Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) B->C D Phase Separation (High-Speed Centrifugation) C->D E Quantitative Analysis (HPLC-UV / LC-MS) D->E F Solubility Profile Data Generation E->F

Workflow for thermodynamic solubility determination via the shake-flask method.

Implications in Drug Development and Synthesis

Understanding this solubility dichotomy is highly actionable for synthetic chemists. Because the hydrochloride salt is insoluble in non-polar organic solvents, it cannot be directly extracted into an organic phase (like DCM or ethyl acetate) during workup procedures.

Application Strategy (Free-Basing): To transition the compound from an aqueous reaction mixture into an organic solvent, the formulation must undergo "free-basing." By adjusting the aqueous phase to a basic pH (e.g., pH > 10 using NaOH or NaHCO₃), the protonated amine (-NH₃⁺) is deprotonated to a neutral primary amine (-NH₂). This drastically increases the molecule's partition coefficient (LogP), allowing the neutral (2R,3S)-2-Aminobutane-1,3-diol to partition effectively into organic solvents for subsequent isolation or reaction steps.

References

  • CymitQuimica. "CAS 44520-55-0: (2S,3S)-2-Amino-1,3-butanediol".
  • MDPI. "Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)
  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)".
  • ResearchGate.
  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery".
  • Regulations.gov (EPA). "DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD".
  • Pharmaceutical Sciences.

Sources

Foundational

Stereochemical Divergence in Oligonucleotide Functionalization: A Technical Guide to (2R,3S) and (2S,3R)-2-Aminobutane-1,3-diol

Target Audience: Researchers, Medicinal Chemists, and Oligonucleotide Development Professionals. Executive Summary & Stereochemical Architecture In the rapidly evolving landscape of artificial nucleic acids and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oligonucleotide Development Professionals.

Executive Summary & Stereochemical Architecture

In the rapidly evolving landscape of artificial nucleic acids and targeted oligonucleotide therapeutics, the selection of chiral acyclic scaffolds is paramount. Among the most versatile of these scaffolds are the enantiomers of 2-aminobutane-1,3-diol, commonly referred to as allo-threoninol. Specifically, the (2R,3S) and (2S,3R) isomers serve as critical building blocks for introducing functional moieties (such as lipids, fluorophores, or dynamic chemical handles) into the phosphodiester backbone of DNA and RNA [4].

The Cahn-Ingold-Prelog (CIP) Causality

Understanding the nomenclature shift from the parent amino acid to the reduced amino alcohol is a frequent point of failure in reagent selection. When L-allo-threonine (which possesses a (2S,3S) configuration) is reduced to the corresponding diol, the carboxylic acid at C1 is converted to a primary alcohol (-CH₂OH). This reduction alters the CIP priority at C2. In the parent amino acid, the -COOH group outranks the -CH(OH)CH₃ group. In the reduced threoninol, the secondary alcohol group (-CH(OH)CH₃) outranks the new primary alcohol (-CH₂OH). Consequently, the absolute configuration at C2 mathematically flips from S to R, even though the 3D spatial arrangement remains identical. Thus, L-allo-threonine (2S,3S) yields (2R,3S)-2-aminobutane-1,3-diol (L-allo-threoninol) [1]. Conversely, D-allo-threonine yields (2S,3R)-2-aminobutane-1,3-diol (D-allo-threoninol) [5].

Table 1: Physicochemical & Nomenclature Summary
Property(2R,3S) Isomer(2S,3R) Isomer
Trivial Name L-allo-ThreoninolD-allo-Threoninol
CAS Registry Number 108102-48-344520-54-9
Molecular Formula C₄H₁₁NO₂C₄H₁₁NO₂
Molar Mass 105.14 g/mol 105.14 g/mol
Precursor L-allo-ThreonineD-allo-Threonine
Primary Application Right-handed aTNA, Lipid ConjugationLeft-handed aTNA, Dynamic Libraries

Mechanistic Role in Artificial Nucleic Acids

The structural brilliance of 2-aminobutane-1,3-diol lies in its ability to mimic the C3'-C5' spacing of natural deoxyribose when incorporated into a phosphodiester backbone. The 1-OH and 3-OH groups serve as the chain-extending linkages, leaving the 2-NH₂ group available as a highly reactive, orthogonal handle for post-synthetic or pre-synthetic modification [2].

Helical Preorganization and Target Binding

The stereocenter dictates the thermodynamic stability of the resulting duplex. Research into acyclic threoninol nucleic acids (aTNA) demonstrates that the backbone chirality strictly controls the helical handedness:

  • The (2R,3S) scaffold (L-allo-threoninol derivative) and related L-threoninols induce a right-handed helical preorganization. This is highly compatible with natural B-form DNA and A-form RNA, allowing for stable hetero-duplex formation with natural genetic material [3].

  • The (2S,3R) scaffold (D-allo-threoninol derivative) induces a left-handed helix. When inserted into a standard right-handed DNA duplex, this creates a severe steric clash and a localized "kink," drastically reducing the melting temperature (Tm) of the duplex.

Furthermore, when used purely as a singular linker for 3'-lipid conjugation (e.g., 3'-oleyl-oligonucleotides to enhance cellular uptake), the (2R,3S) configuration ensures that the conjugated lipid projects outward into the solvent, avoiding intercalation between the nucleobases which would otherwise disrupt Watson-Crick hydrogen bonding [2].

G A (2R,3S)-2-Aminobutane-1,3-diol (L-allo-Threoninol) C Right-Handed Helical Preorganization (Compatible with B-DNA) A->C Phosphodiester Linkage B (2S,3R)-2-Aminobutane-1,3-diol (D-allo-Threoninol) D Left-Handed Helical Preorganization (Incompatible Kink in B-DNA) B->D Phosphodiester Linkage E Solvent-Exposed Projection (Ideal for Lipid/Dye Conjugation) C->E 2-NH2 Functionalization F Steric Clash / Intercalation (Reduced Tm) D->F 2-NH2 Functionalization

Fig 1: Stereochemical causality of threoninol enantiomers on DNA helical stability and conjugation projection.

Self-Validating Experimental Workflows

To utilize (2R,3S)-2-aminobutane-1,3-diol in automated solid-phase oligonucleotide synthesis, it must be converted into a protected phosphoramidite. The following protocol outlines a self-validating methodology designed to prevent cross-reactivity and ensure enantiomeric fidelity.

Protocol A: Synthesis of the Chiral Phosphoramidite Building Block

Expertise Note: The causality behind the order of protection is driven by steric hindrance and electronic stability.

  • N-Protection (Amine Masking):

    • Action: React the (2R,3S)-isomer with 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) or Trifluoroacetic anhydride (TFAA).

    • Causality: The primary amine is highly nucleophilic. It must be masked with a base-labile protecting group (like Fmoc) that will survive the mild acid used during DNA synthesis (DMT deprotection) but can be cleaved during the final ammonia/methylamine oligonucleotide deprotection step.

  • Primary Alcohol Protection (DMT Tritylation):

    • Action: Treat the N-protected intermediate with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine at 0°C.

    • Causality: The massive steric bulk of the DMT group ensures it selectively reacts with the unhindered primary 1-OH, leaving the secondary 3-OH completely free. This regioselectivity is the linchpin of the entire synthesis.

  • Secondary Alcohol Phosphitylation:

    • Action: React the 3-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of N,N-diisopropylethylamine (DIPEA).

    • Causality: This installs the reactive phosphoramidite moiety required for automated coupling to the 5'-OH of the growing oligonucleotide chain.

Protocol B: Enantiomeric Purity Validation (QC Check)

Trustworthiness Note: A protocol is only as good as its validation. Using a contaminated enantiomer will result in a mixed-chirality backbone, destroying the therapeutic efficacy of the oligonucleotide.

  • Sample Preparation: Derivatize a small aliquot of the unprotected diol with Marfey's reagent (FDAA) to create diastereomers with high UV absorbance.

  • Chiral HPLC: Run the sample on a Chiralpak AD-H column (or equivalent) using an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v).

  • Validation Metric: The (2R,3S) and (2S,3R) derivatives will elute at distinct retention times due to their differential interaction with the chiral stationary phase. Proceed to DNA synthesis only if the Enantiomeric Excess (ee) is >99.5%.

Workflow N1 1. N-Protection (Fmoc-OSu) N2 2. Primary OH Protection (DMT-Cl, Pyridine) N1->N2 N3 3. Secondary OH Phosphitylation (CEP-Cl, DIPEA) N2->N3 N4 4. Solid-Phase DNA Synthesis (Coupling & Oxidation) N3->N4 N5 Validation: Chiral HPLC (Enantiomeric Excess >99%) N3->N5 QC Check

Fig 2: Self-validating workflow for the synthesis and integration of chiral threoninol phosphoramidites.

Conclusion

The distinction between the (2R,3S) and (2S,3R) isomers of 2-aminobutane-1,3-diol extends far beyond basic nomenclature. For drug development professionals, selecting the correct enantiomer is the foundational step in engineering oligonucleotide therapeutics with the correct helical topology and optimal solvent projection for conjugated ligands. By adhering to rigorous stereochemical logic and self-validating synthetic protocols, researchers can leverage these powerful chiral scaffolds to push the boundaries of targeted drug delivery and dynamic nucleic acid chemistry.

References

  • Chem-Impex. "L-allo-Threoninol". Chem-Impex International, Inc.
  • Grijalvo, S., et al. "Synthesis and Evaluation of 3′-Oleyl–Oligonucleotide Conjugates as Potential Cellular Uptake Enhancers". ResearchGate.
  • Murayama, K., et al. "Acyclic L-threoninol nucleic acid (L-aTNA) with suitable structural rigidity cross-pairs with DNA and RNA". ResearchGate.
  • CA, M., et al. "DNA functionalization by dynamic chemistry". ResearchGate (Originally published in Beilstein J. Org. Chem.).
  • Fluorochem. "(2S,3R)-2-Aminobutane-1,3-diol (CAS 44520-54-9)". Fluorochem Ltd.
Exploratory

Physicochemical Profiling of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: pKa, Isoelectric Point, and Methodological Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a highly versatile chiral amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a highly versatile chiral amino alcohol. As a structural analog to the polar headgroup of sphingoid bases, its ionization state dictates its solubility, lipophilicity, and receptor-binding affinity. Understanding its exact acid-base behavior is critical for formulation scientists and medicinal chemists designing sphingosine kinase inhibitors or ceramide analogs. This whitepaper establishes the theoretical and experimental framework for determining the pKa and isoelectric point (pI) of this compound, emphasizing self-validating analytical protocols.

Quantitative Acid-Base Parameters

The ionization profile of (2R,3S)-2-Aminobutane-1,3-diol is governed by two distinct functional groups: the primary amine and the vicinal/homovicinal hydroxyl groups.

  • Ammonium pKa (pKa₁): The primary amine in its protonated state (-NH₃⁺) exhibits a pKa of approximately 9.0[1]. This is slightly lower than a standard aliphatic amine (e.g., butylamine, pKa ~10.6). The causality behind this shift is the strong electron-withdrawing inductive effect (-I effect) exerted by the adjacent oxygen atoms at the C1 and C3 positions, which stabilizes the neutral amine and facilitates proton dissociation.

  • Hydroxyl pKa (pKa₂): The hydroxyl groups are weakly acidic, with a predicted pKa of 12.61 ± 0.45[2].

  • Isoelectric Point (pI): For an amino alcohol, the pI represents the pH at which the molecule carries a net zero charge. While it does not form a classic zwitterion like an amino acid at physiological pH, the theoretical pI is calculated as the midpoint between the amine deprotonation and the hydroxyl deprotonation: pI = (9.0 + 12.61) / 2 ≈ 10.8 .

Data Presentation: Physicochemical Summary
ParameterValueExperimental/Theoretical Context
pKa₁ (Ammonium ion) ~9.0Aqueous, 25°C. Critical for physiological protonation[1].
pKa₂ (Hydroxyl group) 12.61 ± 0.45Predicted, 25°C. Relevant only in highly alkaline formulations[2].
Isoelectric Point (pI) ~10.8Calculated midpoint of the neutral species predominance.
Net Charge at pH 7.4 +1>95% protonated, mimicking endogenous sphingoid bases[3].
Molecular Weight 141.60 g/mol As the hydrochloride salt (C₄H₁₂ClNO₂).

Experimental Methodologies: The Self-Validating Protocol

To empirically determine the pKa of the (2R,3S)-2-Aminobutane-1,3-diol ammonium group, high-precision potentiometric titration is the gold standard. As a Senior Application Scientist, I mandate the use of a self-validating hysteresis loop to ensure data integrity.

Causality in Experimental Choices

We utilize the hydrochloride salt rather than the free base. The free base of an amino alcohol is highly hygroscopic and readily absorbs atmospheric CO₂ to form carbamate/carbonate salts, which skews the titration curve. Starting with the HCl salt ensures the molecule is fully protonated (pH ~3.0 in solution), allowing us to capture the complete buffering region. Degassed water is used to eliminate carbonic acid interference.

Step-by-Step Methodology
  • Analyte Preparation: Dissolve exactly 1.00 mmol (141.6 mg) of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride in 50.0 mL of degassed, deionized water. Add NaCl to a final concentration of 0.15 M to mimic physiological ionic strength and maintain constant activity coefficients.

  • Electrode Calibration: Calibrate a high-response glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0°C.

  • Forward Titration: Under a continuous nitrogen (N₂) blanket, titrate the solution with standardized 0.100 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Data Analysis (Gran Plot): Plot the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point. The pKa is extracted at the half-equivalence volume using the Henderson-Hasselbalch equation, corrected for ionic strength.

  • Self-Validation (Back-Titration): Immediately upon reaching pH 11.0, reverse the titration using standardized 0.100 M HCl. Overlay the forward and reverse curves. Acceptance Criteria: The curves must superimpose with a hysteresis of < 0.05 pH units. Any deviation indicates electrode fouling, precipitation, or side reactions, invalidating the run.

PotentiometricTitration Step1 1. Prepare 0.1M Analyte (HCl salt in degassed H2O) Step2 2. Electrode Calibration (NIST pH 4, 7, 10) Step1->Step2 Step3 3. Forward Titration (0.1M NaOH, N2 blanket) Step2->Step3 Step4 4. Data Acquisition (Record pH vs. Volume) Step3->Step4 Step5 5. Gran Plot Analysis (Extract Equivalence Point) Step4->Step5 Step6 6. Back-Titration (0.1M HCl for Validation) Step5->Step6

Self-validating potentiometric titration workflow for amino alcohols.

Biological Signaling & Drug Development Applications

The pKa of ~9.0 is not just a physicochemical curiosity; it is the fundamental driver of the molecule's biological activity. Because the environmental pH of the cytosol and extracellular matrix is ~7.4, the (2R,3S)-2-Aminobutane-1,3-diol scaffold exists predominantly (>95%) as a cation[4].

In drug development, this scaffold is frequently used to mimic the polar headgroup of sphingosine . Sphingosine kinases (SphK1 and SphK2) require the primary amine to be protonated so it can form a critical salt bridge with a conserved aspartate residue in the enzyme's active site[3]. If the pKa were lower (e.g., < 7.0), the molecule would be neutral at physiological pH, abolishing kinase binding and preventing phosphorylation into active signaling analogs (like Sphingosine-1-Phosphate mimetics).

SphingolipidPathway Precursors Serine + Palmitoyl-CoA Scaffold (2R,3S)-Amino-diol Scaffold Precursors->Scaffold SPT Enzyme Ceramide Ceramide Scaffold->Ceramide CerS Acylation Sphingosine Sphingosine (Cationic at pH 7.4) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase

Sphingolipid biosynthetic pathway highlighting the amino-diol pharmacophore.

By utilizing the (2R,3S) stereochemistry, researchers ensure the spatial orientation of the hydroxyls and the ammonium ion precisely matches the endogenous D-erythro configuration of natural sphingolipids, maximizing enantiomeric target engagement.

References

  • Sphingosine 1-phosphate pKa and binding constants: intramolecular and intermolecular influences . PubMed / National Institutes of Health. Available at:[Link]

  • pH Dependence of Sphingosine Aggregation . Biophysical Journal / PMC. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of Chiral Amino Diol Hydrochloride Salts: A Comprehensive Guide to Polymorphism, Hydration, and Formulation Strategy

Abstract: As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenges associated with the solid-state optimization of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenges associated with the solid-state optimization of active pharmaceutical ingredients (APIs). Chiral amino diols—essential structural motifs in sphingosine derivatives, chloramphenicol precursors, and various neuromodulators—are notoriously difficult to formulate as free bases due to poor aqueous solubility and chemical instability. Converting these molecules into hydrochloride (HCl) salts is the industry standard. However, this conversion introduces a complex thermodynamic landscape of polymorphism and pseudo-polymorphism. This whitepaper deconstructs the thermodynamic stability of chiral amino diol HCl salts, detailing the causality behind phase transitions, and provides a field-proven, self-validating experimental workflow for polymorph screening.

The Physicochemical Landscape of Amino Diol HCl Salts

The Common-Ion Effect and Solubility Thermodynamics

The primary driver for converting a chiral amino diol into an HCl salt is to enhance its dissolution rate and thermodynamic solubility. However, the thermodynamic solubility of different salts in gastric fluid often does not differ significantly from one salt to another[1]. Why? Gastric fluid contains a naturally high concentration of chloride ions (approximately 0.1 mol/L). When an HCl salt is introduced into this medium, the common-ion effect suppresses its dissolution, meaning the solubility of the drug is ultimately defined by the solubility product (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) of the respective hydrochloride rather than the intrinsic solubility of the free base[2]. Consequently, optimizing the solid-state form (e.g., selecting the most thermodynamically stable polymorph) becomes the most critical lever we have to ensure consistent bioavailability.
Polymorphism and Enthalpic Stabilization of Hydrates

Organic substances frequently exhibit supersaturation behavior, allowing "meta-stable" solid phases to exist outside their strict thermodynamic domains of stability[3]. For chiral amino diols, the presence of two hydroxyl groups and a protonated amine creates a highly polar crystal surface. This polarity strongly drives the formation of pseudo-polymorphs, specifically hydrates, through the absorption of atmospheric moisture.

From a thermodynamic perspective, hydrate formation results in higher-dimensional hydrogen bond networks. Isothermal calorimetry and differential scanning calorimetry (DSC) have demonstrated that the enthalpic stabilization of these hydrates can range from 5.7 to 25.6 kJ/mol relative to the most stable anhydrate[4]. This massive energy gap explains why many amino diol HCl salts spontaneously convert to dihydrates or trihydrates upon exposure to ambient humidity, drastically altering their dissolution profiles and chemical stability.

PhaseTransition Amorphous Amorphous HCl Salt (High Energy) Metastable Metastable Polymorph (Kinetic Product) Amorphous->Metastable Rapid Cooling Stable Stable Polymorph (Thermodynamic Product) Amorphous->Stable Direct Annealing Metastable->Stable Solvent-Mediated Transformation Hydrate Hydrate / Solvate (Pseudo-polymorph) Stable->Hydrate Moisture Sorption Hydrate->Stable Thermal Dehydration

Thermodynamic phase transitions of chiral hydrochloride salts.

Self-Validating Experimental Workflows for Stability Assessment

To ensure that the selected salt form will not undergo unexpected phase transitions during wet granulation, coating, or storage, we must employ a self-validating polymorph screening protocol. A self-validating system ensures that an artifact in one analytical method is caught and corrected by an orthogonal technique.

Step-by-Step Methodology: Stability-Indicating Polymorph Screening

Step 1: Anhydrous Salt Generation (The Kinetic Baseline)

  • Action: Dissolve the chiral amino diol free base in a binary solvent system with zero water activity (e.g., anhydrous dioxane/diisopropyl ether)[5]. Introduce 1.05 equivalents of anhydrous HCl gas.

  • Causality: Water acts as a powerful plasticizer and thermodynamic sink. By strictly excluding water, we force the crystallization of the true anhydrous polymorphs, allowing us to establish a baseline lattice energy without the confounding variable of enthalpic hydrate stabilization.

Step 2: Thermal Profiling via DSC and TGA

  • Action: Subject the isolated crystals to simultaneous Thermogravimetric Analysis (TGA) and DSC, heating from 25 °C to 250 °C at a rate of 10 °C/min[6].

  • Validation: This step is self-validating. If DSC shows an endotherm at 109 °C but TGA shows a corresponding mass loss, the event is a desolvation/dehydration, not a true polymorphic melt. If no mass loss occurs, the endotherm represents a solid-solid phase transition or a true melting point (e.g., ~172 °C for stable HCl salts)[6].

Step 3: Variable-Temperature PXRD (VT-PXRD)

  • Action: Monitor the powder X-ray diffraction pattern in situ while heating the sample past the transitions identified in Step 2.

  • Causality: DSC only tells us that an energy change occurred; it does not identify the structural mechanism. VT-PXRD provides real-time crystallographic proof of the transition. For example, it confirms whether a metastable form converts to the stable form (enantiotropic) or melts directly (monotropic), proving that the appearance of metastable forms does not depend critically on the presence of water[5].

Step 4: Dynamic Vapor Sorption (DVS)

  • Action: Cycle the thermodynamically stable anhydrate between 0% and 90% Relative Humidity (RH) at 25 °C.

  • Validation: Cross-reference the mass gain at 90% RH with the theoretical stoichiometric mass of water. If the mass gain perfectly matches a monohydrate or dihydrate stoichiometry and exhibits hysteresis upon desorption, we have definitively validated the formation of a stable pseudo-polymorph[1].

Workflow A Chiral Amino Diol Free Base B HCl Salt Generation (Anhydrous Solvent System) A->B Equimolar HCl C Polymorph Screening (VT-PXRD, DSC, TGA) B->C Crystallization D Hydrate Formation (DVS Analysis) C->D High RH (>60%) E Anhydrate Isolation (Thermodynamic Stable Form) C->E Low RH / Heat

Workflow for thermodynamic evaluation of amino diol HCl salts.

Quantitative Thermodynamic Data

To illustrate the stark differences in thermodynamic stability across different solid-state forms, the following table synthesizes typical quantitative parameters observed during the characterization of pharmaceutical hydrochloride salts (extrapolated from benchmark stability assessments of complex amine hydrochlorides)[4][5][6].

Table 1: Comparative Thermodynamic Parameters of Hydrochloride Salt Solid-State Forms

Solid-State FormMelting Point / Transition (°C)Enthalpy of Transition (

, kJ/mol)
Hygroscopicity (Weight % gain at 80% RH)Thermodynamic Stability Domain
Anhydrate Form I (Stable) 172.0 °C (Melt)+25.6 (Fusion)< 0.5% (Non-hygroscopic)Stable at > 40 °C, Low RH
Anhydrate Form II (Metastable) 155.0 °C (Melt)+18.4 (Fusion)N/A (Converts to Form I)Unstable (Kinetic product)
Dihydrate Form 109.0 °C (Dehydration)-15.2 (Enthalpic Stabilization)4.2% (Stoichiometric)Stable at 25 °C, > 60% RH

Note: The negative enthalpy for the dihydrate indicates the massive thermodynamic stabilization provided by the water lattice network relative to the anhydrous state.

Conclusion

The selection of a chiral amino diol hydrochloride salt is not merely a matter of improving aqueous solubility; it is an exercise in thermodynamic risk management. Because the common-ion effect limits the in vivo solubility advantages of HCl salts in gastric fluids, the true value of salt screening lies in identifying a polymorph that resists hydrolysis and phase transitions during manufacturing and storage. By employing a self-validating matrix of VT-PXRD, DSC, TGA, and DVS, formulation scientists can definitively map the thermodynamic domains of stability, ensuring that the final drug product maintains its critical quality attributes from the reactor to the patient.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.
  • Polymorphism: Thermodynamic and kinetic factors to be considered in chemical development, part 1. ResearchGate.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton.
  • Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. National Institutes of Health (NIH).
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services (AWS).

Sources

Exploratory

(2R,3S)-2-Aminobutane-1,3-diol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Abstract (2R,3S)-2-Aminobutane-1,3-diol, a versatile chiral building block, holds significant potential for the synthesis of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3S)-2-Aminobutane-1,3-diol, a versatile chiral building block, holds significant potential for the synthesis of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, encompassing its synthesis, key properties, and diverse applications. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as a practical resource for leveraging the unique stereochemical attributes of (2R,3S)-2-aminobutane-1,3-diol in asymmetric synthesis.

Introduction: The Critical Role of Chiral Building Blocks in Modern Chemistry

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. Chiral building blocks, such as (2R,3S)-2-aminobutane-1,3-diol, are foundational to this endeavor. These molecules, possessing one or more stereocenters, serve as starting materials or key intermediates, enabling the stereocontrolled construction of complex target molecules.[1][2][3] The strategic incorporation of such pre-defined stereochemistry circumvents the need for challenging and often inefficient chiral separations or asymmetric transformations at later synthetic stages.

(2R,3S)-2-Aminobutane-1,3-diol, with its two adjacent chiral centers and bifunctional amino alcohol moiety, offers a unique and valuable scaffold for synthetic chemists. Its specific stereochemical arrangement provides a rigid and predictable framework for directing subsequent chemical transformations, making it an attractive component in the synthesis of a wide array of chiral ligands, auxiliaries, and bioactive compounds.

Physicochemical Properties of (2R,3S)-2-Aminobutane-1,3-diol

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C4H11NO2[4][5]
Molecular Weight 105.14 g/mol [6][7]
CAS Number 44520-54-9[8]
Appearance Colorless to pale yellow solid or semi-solid[4][8]
Purity Typically ≥97%[6]
Solubility Soluble in water due to its hydrophilic amino and hydroxyl groups.[4][8]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
SMILES CCO[4]
InChI Key MUVQIIBPDFTEKM-DMTCNVIQSA-N[8]

These properties highlight the compound's stability and handling characteristics, which are favorable for a range of synthetic applications.

Synthesis of (2R,3S)-2-Aminobutane-1,3-diol

The stereoselective synthesis of 2-amino-1,3-diols is a critical area of research, driven by the biological significance of molecules containing this motif, such as sphingosine and its analogues.[9] Several synthetic strategies have been developed to construct the 2-amino-1,3-diol moiety with high stereocontrol.

One prominent strategy involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate.[9] This method allows for the direct installation of both the amino and hydroxyl groups with defined stereochemistry. Another approach focuses on the bond formation between two existing chiral centers to generate the desired 2-amino-1,3-diol structure.[9]

Furthermore, the asymmetric synthesis of the diastereomeric syn-(2R,3S)-diaminobutanoic acid has been achieved through functional group manipulation of a related anti-2-hydroxy-3-aminobutanoate intermediate.[10] This involves an azide inversion step, demonstrating the versatility of manipulating stereocenters to access different diastereomers.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual synthetic approach towards a 2-amino-1,3-diol scaffold, highlighting key transformations.

G Start Chiral Precursor (e.g., Allylic Alcohol) Step1 Carbamate Formation Start->Step1 Reagents: Isocyanate or Chloroformate Step2 Stereoselective Aminohydroxylation (e.g., with K2OsO4) Step1->Step2 Key Stereocenter Formation Step3 Hydrolysis or Reduction Step2->Step3 Deprotection End (2R,3S)-2-Aminobutane-1,3-diol Scaffold Step3->End

Caption: Conceptual workflow for the synthesis of a 2-amino-1,3-diol.

Applications as a Chiral Building Block

The utility of (2R,3S)-2-aminobutane-1,3-diol as a chiral building block stems from its ability to serve as a precursor to a variety of valuable chiral molecules.

Synthesis of Chiral Oxazolines

Chiral oxazolines are a prominent class of ligands and auxiliaries in asymmetric catalysis.[11][12] They are readily synthesized from β-amino alcohols, such as (2R,3S)-2-aminobutane-1,3-diol, and various precursors like nitriles, aldehydes, or carboxylic acids.[11][12][13] The resulting oxazoline ring system provides a rigid scaffold that can effectively coordinate to metal centers and induce high levels of stereoselectivity in a wide range of transformations.

4.1.1. Experimental Protocol: General Synthesis of a 2-Substituted Oxazoline

This protocol outlines a general procedure for the synthesis of a 2-substituted oxazoline from an amino alcohol and a nitrile, a common and effective method.[13]

Materials:

  • (2R,3S)-2-Aminobutane-1,3-diol

  • Desired nitrile (R-CN)

  • Catalyst (e.g., a copper-NHC complex)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (2R,3S)-2-aminobutane-1,3-diol (1.0 eq.) and the nitrile (1.1 eq.) in the anhydrous solvent.

  • Add the catalyst (e.g., 1-5 mol%) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted oxazoline.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with oxygen or moisture.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Catalyst: A catalyst is often necessary to facilitate the cyclization under milder conditions.[13]

  • Excess Nitrile: A slight excess of the nitrile can help drive the reaction to completion.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[14] The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

(2R,3S)-2-Aminobutane-1,3-diol can be converted into various chiral auxiliaries, such as oxazolidinones. These auxiliaries have been successfully employed in a range of asymmetric reactions, including aldol reactions, alkylations, and Michael additions.[14][15] The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the auxiliary, which shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side.

4.2.1. Logical Relationship in Asymmetric Induction

The following diagram illustrates the fundamental principle of how a chiral auxiliary directs a stereoselective reaction.

G Prochiral Prochiral Substrate DiastereomericIntermediate Diastereomeric Intermediate Prochiral->DiastereomericIntermediate + Auxiliary Auxiliary Chiral Auxiliary (derived from (2R,3S)-2-Aminobutane-1,3-diol) Product Chiral Product DiastereomericIntermediate->Product Stereoselective Reaction Reagent Reagent Reagent->DiastereomericIntermediate Cleavage Auxiliary Cleavage Product->Cleavage RecycledAuxiliary Recycled Auxiliary Cleavage->RecycledAuxiliary

Caption: The role of a chiral auxiliary in asymmetric synthesis.

Precursor for Bioactive Molecules and Pharmaceuticals

The 2-amino-1,3-diol structural motif is present in a variety of biologically active natural products and pharmaceutical agents. For instance, it is a key feature of sphingolipids, which are crucial components of cell membranes and play important roles in signal transduction.[9] Consequently, (2R,3S)-2-aminobutane-1,3-diol serves as a valuable starting material for the synthesis of analogues of these natural products, which may possess interesting therapeutic properties. For example, derivatives of 2-aminopropane-1,3-diol have been investigated for their immunosuppressive activity.[16]

Conclusion

(2R,3S)-2-Aminobutane-1,3-diol is a powerful and versatile chiral building block with significant applications in asymmetric synthesis. Its well-defined stereochemistry, coupled with its bifunctional nature, allows for its conversion into a range of valuable chiral ligands, auxiliaries, and synthetic intermediates. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance for researchers and scientists in both academic and industrial settings, particularly those engaged in the development of novel, enantiomerically pure pharmaceuticals. The continued exploration of this and other chiral building blocks will undoubtedly fuel further innovation in the field of stereoselective synthesis.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Arkivoc, 2021(8), 79-93. [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). ACS Omega, 8(12), 11285–11303. [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (1995). Bioorganic & Medicinal Chemistry Letters, 5(15), 1639-1644. [Link]

  • (2R,3R)-2-aminobutane-1,3-diol. Synthonix. [Link]

  • L-Threoninol, 97% [(2R,3R)-2-Amino-1,3-butanediol]. Advent Chembio. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • 2-amino-1,3-butanediol. NIST WebBook. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). In Asymmetric Synthesis (pp. 249-277). American Chemical Society. [Link]

  • Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions. (2024). Results in Chemistry, 7, 101416. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. [Link]

  • Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. (2025). Molbank, 2025(1), M1883. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Chemical Properties of 2,3-Butanediol, [S-(R,R)]- (CAS 19132-06-0). Cheméo. [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024). Molecules, 29(16), 3749. [Link]

  • Is (2R,3S)-butane-2,3-diol chiral? Chemistry Stack Exchange. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society, 63(3). [Link]

  • (2R,3R)-(-)-2,3-butane diol. The Good Scents Company. [Link]

  • Synthesis of oxazoline compounds.
  • OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. [Link]

  • Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. (2001). Chinese Chemical Letters, 12(9), 765-766. [Link]

  • (2R3R)-2-Aminobutane-13-diolPurTech Standard. PureSynth. [Link]

  • Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. (2008). ScienceDaily. [Link]

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Foundational

Crystal Structure Analysis of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride: A Technical Guide to Solid-State Characterization

Executive Summary (2R,3S)-2-Aminobutane-1,3-diol, commonly designated as L-allo-threoninol, is a highly specialized chiral amino alcohol utilized extensively in the synthesis of pharmaceuticals, sphingosine analogs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-2-Aminobutane-1,3-diol, commonly designated as L-allo-threoninol, is a highly specialized chiral amino alcohol utilized extensively in the synthesis of pharmaceuticals, sphingosine analogs, and advanced drug delivery architectures[1]. Because the biological and pharmacological efficacy of these derivatives is strictly dictated by their absolute stereochemistry, rigorous solid-state structural validation is an absolute necessity. While the free base of this compound often presents as a viscous oil or a hygroscopic solid, its conversion to the hydrochloride salt yields a highly crystalline, thermally stable material. This whitepaper establishes a comprehensive, field-validated methodology for the single-crystal X-ray diffraction (SCXRD) analysis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride.

Rationale for Salt Selection and Solid-State Analysis

The strategic selection of the hydrochloride salt over the free base is driven by both thermodynamic stability and crystal packing efficiency. In the solid state, the chloride anion (


) acts as a potent, multidirectional hydrogen bond acceptor. In amino alcohol hydrochlorides, the complex interplay between the protonated ammonium donors (

), the hydroxyl donors (

), and the chloride anion establishes a rigid, predictable three-dimensional supramolecular network[2].

Causality: This structural rigidity minimizes thermal disorder (high atomic displacement) within the crystal lattice. A highly ordered lattice is the fundamental prerequisite for obtaining the high-resolution diffraction data necessary to unambiguously assign the (2R,3S) absolute configuration.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals, strict kinetic control over the nucleation process is required. Rapid evaporation or crash-cooling often leads to twinned, aggregated, or defective crystals. We employ an anti-solvent vapor diffusion method, which provides a thermodynamically controlled, self-validating supersaturation gradient.

Step-by-Step Methodology:
  • Dissolution: Dissolve 50 mg of high-purity (2R,3S)-2-Aminobutane-1,3-diol hydrochloride in 1.0 mL of anhydrous methanol.

    • Causality: Methanol is selected as the primary solvent due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonds of the salt, ensuring complete and rapid dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 4 mL inner glass vial.

    • Causality: Removing microscopic particulate impurities eliminates heterogeneous nucleation sites, ensuring that subsequent crystal growth is driven solely by the controlled introduction of the anti-solvent.

  • Chamber Assembly: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent).

  • Diffusion Phase: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 3 to 5 days.

    • Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol solution. As the ether concentration increases, the bulk polarity of the mixture decreases, gradually lowering the solubility of the salt and inducing the growth of pristine, well-faceted prismatic crystals.

  • Validation: Inspect the harvested crystals under a polarizing optical microscope. Complete extinction of polarized light at specific rotation angles self-validates the single-crystal nature of the specimen (confirming the absence of macroscopic twinning).

Crystallization_Workflow A Dissolution in Methanol (Primary Solvent) B 0.22 µm PTFE Filtration (Remove Nucleation Sites) A->B C Vapor Diffusion Setup (Diethyl Ether Anti-Solvent) B->C D Incubation (20°C, 3-5 Days) (Controlled Supersaturation) C->D E Polarized Light Microscopy (Twinning Validation) D->E

Caption: Workflow for anti-solvent vapor diffusion crystallization and validation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Refinement

The structural determination relies on the precise measurement of X-ray diffraction intensities and the subsequent mathematical refinement of the atomic model using established software suites like SHELXL[3].

Step-by-Step Methodology:
  • Crystal Mounting and Cryocooling: Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a polyimide loop using a cryoprotectant oil (Paratone-N). Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen gas stream.

    • Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs). This minimizes the smearing of electron density, allowing for the accurate localization of light atoms (such as hydrogen) and the collection of high-angle reflections[4].

  • Data Collection: Irradiate the crystal using a microfocus Cu-K

    
     X-ray source (
    
    
    
    Å).
    • Causality: While Mo-Kngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       is standard for many small molecules, Cu-K
      
      
      
      radiation is deliberately chosen here. The longer wavelength significantly enhances the anomalous scattering signal of the chloride ion and oxygen atoms, which is an absolute prerequisite for determining the absolute stereochemistry of light-atom organic molecules.
  • Integration and Absorption Correction: Process the raw diffraction frames to integrate intensities. Apply a multi-scan empirical absorption correction to account for the differential absorption of X-rays by the crystal depending on its orientation.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the initial structural model against

    
     using full-matrix least-squares techniques in SHELXL[3].
    
  • Validation: The protocol is self-validating through the convergence of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     and 
    
    
    
    discrepancy indices to values typically below 5% and 15%, respectively[5]. Furthermore, the Flack parameter must refine to a value near 0.0 (with a standard uncertainty
    
    
    ), conclusively validating the (2R,3S) absolute configuration.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for (2R,3S)-2-Aminobutane-1,3-diol hydrochloride, derived from the established behavior of chiral amino alcohol hydrochloride salts[2].

ParameterExpected Value / Description
Chemical Formula

Formula Weight 141.60 g/mol
Crystal System Orthorhombic or Monoclinic
Space Group

or

(Non-centrosymmetric)
Temperature 100(2) K
Wavelength (Cu-K

)
1.54178 Å
Z (Molecules per unit cell) 4 (for

) or 2 (for

)
Flack Parameter ~0.00(3) (Validates 2R,3S configuration)
Final

Index

(Indicates high model accuracy)

Structural Analysis and Hydrogen Bonding Network

The solid-state architecture of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is defined by its extensive hydrogen bonding network. The molecule possesses three hydrogen bond donors on the protonated amine (


) and two on the hydroxyl groups (

), alongside multiple acceptor sites[2].

The chloride anion acts as the primary organizational node within the lattice. It typically accepts hydrogen bonds from the


 group and the primary and secondary hydroxyl groups of adjacent molecules. This creates a robust 3D interlocking framework. The specific stereochemistry—(2R,3S)—dictates the spatial trajectory of these hydrogen bonds, forcing the crystal to adopt a chiral, non-centrosymmetric space group.

HBond_Network Cl Chloride Anion (Cl⁻) N Ammonium (NH₃⁺) N->Cl N-H···Cl O3 C3-Hydroxyl (OH) N->O3 N-H···O O1 C1-Hydroxyl (OH) O1->Cl O-H···Cl O3->Cl O-H···Cl

Caption: Primary hydrogen bonding interaction topology in the crystal lattice.

Conclusion

The rigorous crystallographic analysis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride provides indispensable data for pharmaceutical development. By systematically controlling crystallization thermodynamics and leveraging low-temperature, Cu-K


 X-ray diffraction, researchers can unambiguously validate the absolute stereochemistry and map the intricate hydrogen-bonding networks that govern the physicochemical properties of the solid state.

References

Sources

Protocols & Analytical Methods

Method

Using (2R,3S)-2-Aminobutane-1,3-diol HCl as a precursor for antibiotic synthesis

Application Note: (2R,3S)-2-Aminobutane-1,3-diol HCl as a Chiral Precursor in Antibacterial Drug Development Executive Summary & Mechanistic Rationale The compound (2R,3S)-2-Aminobutane-1,3-diol HCl (commonly known as L-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2R,3S)-2-Aminobutane-1,3-diol HCl as a Chiral Precursor in Antibacterial Drug Development

Executive Summary & Mechanistic Rationale

The compound (2R,3S)-2-Aminobutane-1,3-diol HCl (commonly known as L-allo-threoninol hydrochloride, CAS: 108102-48-3) is a highly versatile chiral amino diol[1]. In modern drug development, it serves as a critical building block for synthesizing complex antibacterial agents and engineering orally bioavailable peptide therapeutics[1].

The utility of this specific stereoisomer lies in its structural causality: it acts as an exact spatial mimic of the natural amino acid L-threonine but lacks the terminal carboxylate group[2]. This subtle modification provides two distinct mechanistic advantages:

  • Pre-organized Stereocenters: The vicinal amino-alcohol motif with a defined (2R,3S) configuration provides a rigid scaffold that dictates facial selectivity during transition-metal-catalyzed asymmetric couplings[3].

  • Protease Evasion: When conjugated to the C-terminus of antimicrobial peptides (AMPs), the resulting "threonol" modification masks the peptide from exopeptidases and pepsin, which typically recognize and cleave terminal carboxylates[2].

Workflow Visualization

G cluster_1 Antibacterial Glycoconjugates cluster_2 Orally Bioavailable AMPs Precursor (2R,3S)-2-Aminobutane-1,3-diol HCl IrCatalysis Ir-Catalyzed Carbonyl Coupling Precursor->IrCatalysis Phthalimido-allene SPPS Solid-Phase Peptide Synthesis Precursor->SPPS Peptide Coupling DeoxySugar DATDH Rare Sugars IrCatalysis->DeoxySugar Assembly Vaccine Antibacterial Vaccines DeoxySugar->Vaccine Glycosylation ProteaseResist C-Terminal Threonol SPPS->ProteaseResist Cleavage OralPeptide Gut-Stable AMPs ProteaseResist->OralPeptide Evasion

Fig 1. Dual synthetic workflows of (2R,3S)-2-Aminobutane-1,3-diol HCl in antibacterial development.

Application 1: Synthesis of Rare Deoxy-Amino Sugars (DATDH)

Context: 2,4-diamino-2,4,6-trideoxyhexoses (DATDH) are rare sugars found in the O-antigen of ESKAPE pathogens (e.g., A. baumannii, P. aeruginosa)[4]. Because these sugars cannot be easily isolated from natural sources, synthetic DATDHs are required for carbohydrate-based antibacterial vaccines and macrolide antibiotics[4].

Protocol: Iridium-Catalyzed Carbonyl Crotylation This protocol utilizes a Krische allylation to set two new chiral centers in a single step[3].

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve

    
     (2.5 mol %) and 
    
    
    
    (5 mol %) in anhydrous THF. Stir at room temperature for 30 minutes.
    • Causality: The chiral

      
       ligand creates a sterically demanding pocket that forces the incoming phthalimido-allene to attack the transiently oxidized aldehyde intermediate from a specific face, ensuring high anti-diastereoselectivity.
      
  • Coupling Reaction: Add (2R,3S)-2-Aminobutane-1,3-diol HCl (1.0 equiv, pre-neutralized with

    
    ), phthalimido-allene (2.0 equiv), and isopropanol (as a terminal reductant). Heat the sealed tube to 90°C for 24 hours.
    
  • Self-Validating Checkpoint: Quench the reaction and perform a crude

    
     NMR analysis.
    
    • Validation: The reaction is successful if terminal alkene protons are observed at

      
       5.8 ppm. Calculate the diastereomeric ratio (dr) by integrating the major vs. minor epimeric peaks. A dr of >20:1 confirms that the catalyst integrity was maintained[3]. If dr < 10:1, catalyst degradation has occurred, and the batch must be aborted.
      
  • Cyclization: Subject the purified acyclic intermediate to ozonolysis followed by reductive workup to yield the closed pyranoside ring.

Table 1: Efficiency of Ir-Catalyzed Carbonyl Coupling[3]

PrecursorTarget IntermediateYield (%)Diastereomeric Ratio (dr)
(2R,3S)-2-Aminobutane-1,3-diol2,4-Diamino-2,4,6-trideoxyhexose78%> 20:1
(2S,3R)-2-Aminobutane-1,3-diolEpimeric DATDH Pyranoside75%> 20:1

Application 2: C-Terminal Engineering for Orally Bioavailable AMPs

Context: Antimicrobial peptides (AMPs) are potent antibiotics but fail as oral therapeutics due to rapid degradation by pepsin in the stomach and pancreatic enzymes in the intestine[5].

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Threonol Modification Conjugating L-allo-threoninol to the C-terminus replaces the vulnerable carboxylate with an alcohol, creating a "threonol" modification[2].

  • Resin Loading: Attach the primary hydroxyl group of (2R,3S)-2-Aminobutane-1,3-diol to a 2-chlorotrityl chloride (2-CTC) resin in the presence of DIPEA and anhydrous DCM for 12 hours.

    • Causality: The 2-CTC resin is highly acid-sensitive. This allows for the final cleavage of the peptide using mild acid (1% TFA), preventing the dehydration or destruction of the delicate threonol moiety that would occur with harsh HF cleavage[2].

  • Elongation: Perform standard Fmoc-SPPS.

    • Causality: The secondary hydroxyl group of the threoninol precursor is left unprotected. Because it is sterically hindered, it minimizes branched esterification side-reactions during standard, short-duration amino acid coupling cycles.

  • Cleavage & Self-Validating Checkpoint: Cleave the peptide from the resin using 1% TFA in DCM.

    • Validation: Analyze the crude peptide via LC-MS. The presence of the

      
       peak matching the exact calculated mass of the threonol-modified peptide (without a -18 Da dehydration peak) confirms successful synthesis and cleavage.
      

Table 2: Pharmacokinetic Stability of Threonol-Modified Peptides[2]

Peptide ConstructSGF Half-Life (

)
SIF Half-Life (

)
Mechanism of Resistance
Native AMP (Carboxylate)< 10 min< 3 minSusceptible to Pepsin & Pancreatic Exopeptidases
(2R,3S)-Threonol AMP> 24 hours8.3 ± 1.0 hoursSteric masking of C-terminal cleavage sites

(Note: SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid)

References

  • De Novo Synthetic Approach to 2,4-Diamino-2,4,6-trideoxyhexoses (DATDH): Bacterial and Rare Deoxy-Amino Sugars Source: Organic Letters (American Chemical Society), 2023, 25(43), 7827-7831. URL:[Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: Journal of Medicinal Chemistry (American Chemical Society), 2022. URL:[Link]

Sources

Application

Procedure for coupling (2R,3S)-2-Aminobutane-1,3-diol hydrochloride with carboxylic acids

Application Note: Chemoselective N-Acylation of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride Introduction & Mechanistic Rationale The chemoselective formation of amide bonds is a critical reaction in both chemical biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acylation of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride

Introduction & Mechanistic Rationale

The chemoselective formation of amide bonds is a critical reaction in both chemical biology and organic synthesis, requiring precise control over competing nucleophiles[1]. (2R,3S)-2-Aminobutane-1,3-diol is a versatile chiral building block, structurally related to sphingosine analogs and threoninol. It presents a specific synthetic challenge: it contains three potential nucleophilic centers—a primary amine, a primary alcohol (C1), and a secondary alcohol (C3).

When coupling this amino diol with a carboxylic acid, the goal is to achieve exclusive N-acylation (amide bond formation) while suppressing O-acylation (esterification). This chemoselectivity is governed by strict kinetic and thermodynamic control:

  • Nucleophilicity Gradient: Under mildly basic conditions, the primary amine is deprotonated and acts as a highly potent nucleophile. The hydroxyl groups remain protonated and are significantly less nucleophilic.

  • Active Ester Intermediates: By converting the carboxylic acid into an OBt-active ester (using EDC/HOBt), the electrophile becomes highly reactive toward amines but remains relatively stable against alcohols.

  • pH Dependency: Basic conditions are strictly required to maintain the nucleophilicity of the amine. Conversely, if O-acylation were desired, highly acidic conditions would be required to protonate the amine (rendering it unreactive) and shift the chemoselectivity entirely toward the hydroxyl groups[2].

Reagent Selection & Optimization

Selecting the appropriate coupling cocktail is critical for maximizing yield and simplifying downstream purification. For structurally analogous isomers like L-threoninol ((2R,3R)-2-aminobutane-1,3-diol), the use of EDC/HOBt with DIPEA has been proven to afford excellent N-acylation yields without the need for hydroxyl protecting groups[3].

Table 1: Comparison of Coupling Reagents for Amino Diol N-Acylation

Coupling SystemN-SelectivityByproduct RemovalEpimerization RiskRecommended Use Case
EDC·HCl / HOBt HighExcellent (Water-soluble urea)LowStandard aliphatic/aromatic acids
HATU / DIPEA Very HighModerate (Requires chromatography)Very LowSterically hindered acids
Acid Chloride / TEA LowGoodHighNot recommended (O-acylation risk)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic of the EDC/HOBt-mediated coupling, highlighting the divergence between the major N-acylation pathway and the suppressed O-acylation pathway.

G A Carboxylic Acid + EDC/HOBt B OBt-Active Ester Intermediate A->B Activation (0°C) D Chemoselective N-Acylation B->D Nucleophilic Attack C (2R,3S)-Amino Diol HCl + DIPEA C->D Free Amine Generation E Amide Product (Target) D->E Major Pathway (Fast, Basic pH) F O-Acylation (Minimized) D->F Minor Pathway (Slow, Suppressed)

Figure 1: Mechanistic pathway for chemoselective N-acylation of (2R,3S)-2-Aminobutane-1,3-diol.

Experimental Protocol: EDC/HOBt Coupling

This protocol is designed as a self-validating system, utilizing the differential solubility of reagents to ensure high purity of the final product through liquid-liquid extraction alone.

Scale: 5.0 mmol Materials:

  • Carboxylic Acid (5.0 mmol, 1.0 eq)

  • (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (5.25 mmol, 1.05 eq)

  • EDC·HCl (6.0 mmol, 1.2 eq)

  • HOBt hydrate (6.0 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (12.5 mmol, 2.5 eq)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid (5.0 mmol) in 20 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere (N2 or Ar). Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes the rearrangement of the transient O-acylisourea intermediate into an unreactive N-acylurea byproduct.

  • Active Ester Formation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the cooled solution. Stir at 0 °C for 30 minutes.

    • Causality: HOBt rapidly traps the O-acylisourea to form a stable OBt-active ester, which is highly selective for amines over alcohols.

  • Free Amine Liberation: In a separate vial, dissolve (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (1.05 eq) in 10 mL of anhydrous DMF. Add DIPEA (2.5 eq) and sonicate briefly.

    • Causality: 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The excess 1.5 eq maintains a basic pH throughout the reaction, preventing amine protonation and suppressing O-acylation.

  • Coupling: Add the amine solution dropwise to the active ester mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash 1 (Acidic): Wash the organic layer with 1M HCl (3 x 50 mL). Validation logic: EDC·HCl, its urea byproduct, and excess DIPEA are highly water-soluble. The acidic wash selectively partitions these into the aqueous layer.

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO3 (3 x 50 mL). Validation logic: This deprotonates any unreacted carboxylic acid and HOBt, extracting them into the aqueous phase.

    • Wash 3 (Neutral): Wash with brine (50 mL) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

Analytical Validation

To confirm the success of the chemoselective N-acylation, perform the following analytical checks:

  • TLC (Ninhydrin Stain): Spot the organic layer on a silica TLC plate and stain with ninhydrin. A negative result (no purple/pink spot) confirms the complete consumption and removal of the primary amine.

  • 1H-NMR (DMSO-d6): The formation of the amide bond is confirmed by the appearance of a broad doublet or triplet in the 7.0–8.5 ppm region, corresponding to the amide NH proton. The hydroxyl protons (OH) will typically appear as distinct doublets or triplets between 4.5–5.5 ppm. If unwanted O-acylation occurred, the CH-O protons would shift significantly downfield (from ~3.5 ppm to >4.5 ppm).

References

  • [1] Title: Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Source: Nature Communications (2017). URL:[Link]

  • [2] Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Source: Beilstein Journal of Organic Chemistry (2015). URL:[Link]

  • [3] Title: Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles. Source: Molecules (2014). URL:[Link]

Sources

Method

Preparation of chiral ligands using (2R,3S)-2-Aminobutane-1,3-diol backbone

Application Note: Advanced Preparation and Utility of Chiral Ligands Using the (2R,3S)-2-Aminobutane-1,3-diol Backbone Executive Summary (2R,3S)-2-Aminobutane-1,3-diol (commonly known as D-threoninol) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Preparation and Utility of Chiral Ligands Using the (2R,3S)-2-Aminobutane-1,3-diol Backbone

Executive Summary

(2R,3S)-2-Aminobutane-1,3-diol (commonly known as D-threoninol) is a highly versatile chiral aliphatic scaffold. Featuring a primary amine, a primary hydroxyl, and a secondary hydroxyl group across two adjacent stereocenters, this backbone provides orthogonal reactivity and precise spatial control. This guide details the mechanistic rationale and validated protocols for utilizing the (2R,3S)-2-Aminobutane-1,3-diol backbone across three cutting-edge domains: the synthesis of bis(oxazoline) (BOX) ligands for asymmetric catalysis, chiral imprinting on inorganic nanoparticles, and the generation of acyclic threoninol nucleic acid (aTNA) scaffolds for therapeutic oligonucleotide delivery.

Mechanistic Rationale & Structural Causality

The synthetic value of the (2R,3S)-2-Aminobutane-1,3-diol backbone lies in its stereochemical and functional density:

  • Orthogonal Reactivity : The primary amine is the most nucleophilic site, allowing for selective N-acylation or alkylation without the strict need for hydroxyl protection. Furthermore, the primary hydroxyl (C1) is less sterically hindered than the secondary hydroxyl (C3), enabling selective activation (e.g., mesylation or tritylation).

  • Stereochemical Transfer : In asymmetric catalysis, the unreacted secondary hydroxyl group at the C3 position acts as a hydrogen-bond donor. This creates a secondary coordination sphere that rigidifies the transition state of metal-catalyzed reactions, significantly enhancing enantiomeric excess (ee)[1].

  • Biomimetic Spacing : In oligonucleotide synthesis, the three-carbon distance between the primary and secondary hydroxyl groups perfectly mimics the C3'-C5' phosphodiester spacing of natural deoxyribose, allowing integration into DNA without destabilizing the double helix[2].

Workflow Visualization

Workflow cluster_0 Divergent Applications Core (2R,3S)-2-Aminobutane-1,3-diol (Chiral Backbone) Cat Asymmetric Catalysis (BOX/PHOX Ligands) Core->Cat Cyclization Nano Chiral Nanomaterials (TiO2/QD Imprinting) Core->Nano Surface Capping Oligo Therapeutic Oligonucleotides (aTNA Scaffolds) Core->Oligo Phosphitylation Cat_Mech Secondary OH provides H-bond coordination sphere Cat->Cat_Mech Nano_Mech Bidentate surface binding induces CD signal Nano->Nano_Mech Oligo_Mech C3 spacing mimics ribose; Amine acts as conjugation node Oligo->Oligo_Mech

Divergent synthetic applications of the (2R,3S)-2-Aminobutane-1,3-diol chiral backbone.

Application 1: Synthesis of Bis(oxazoline) (BOX) Ligands for Asymmetric Catalysis

Causality & Design : BOX ligands derived from (2R,3S)-2-Aminobutane-1,3-diol feature a 1-hydroxyethyl side chain at the oxazoline 4-position. During metal-catalyzed asymmetric reactions (e.g., Cu-catalyzed cyclopropanation), this secondary hydroxyl group engages in hydrogen bonding with the substrate, providing an additional layer of stereocontrol beyond pure steric bulk[3].

Protocol: Synthesis of a Hydroxylated BOX Ligand

  • Selective N-Acylation (Bisamide Formation) :

    • Procedure: Dissolve (2R,3S)-2-Aminobutane-1,3-diol (2.2 equiv) and triethylamine (4.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add dimethylmalonyl dichloride (1.0 equiv) dropwise. Stir at 25 °C for 12 h.

    • Causality: The primary amine's superior nucleophilicity ensures selective amide bond formation over esterification, yielding the bisamide intermediate without requiring transient hydroxyl protection[3].

  • Selective Activation (Mesylation) :

    • Procedure: To the crude bisamide in DCM, add triethylamine (6.0 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 5.0 equiv) dropwise. Stir for 2 h.

    • Causality: MsCl selectively activates the less hindered primary hydroxyls into mesylates. The low temperature prevents premature, uncontrolled cyclization or elimination.

  • Invertive Cyclization :

    • Procedure: Evaporate the DCM and redissolve the intermediate in an ethanol/water mixture. Add NaOH (5.0 equiv) and reflux for 12 h. Extract with ethyl acetate and purify via column chromatography.

    • Causality: The strong base deprotonates the amide nitrogen, driving an intramolecular nucleophilic attack by the amide oxygen onto the activated C1 carbon. This invertive cyclization forms the oxazoline ring while leaving the secondary C3 hydroxyl intact for downstream catalytic coordination[3].

    • Validation:

      
      H NMR analysis should confirm the disappearance of the mesylate methyl protons (~3.0 ppm) and the shift of the C1 protons, validating ring closure.
      

Application 2: Chiral Imprinting on Inorganic Nanoparticles

Causality & Design : The (2R,3S)-2-Aminobutane-1,3-diol ligand can induce chirality in otherwise achiral inorganic nanoparticles (e.g., TiO


 or CdSe/CdS quantum dots). The ligand binds to the metal oxide surface via bidentate hydrogen bonding through its hydroxyl groups. This interaction transfers the chiral asymmetry of the ligand to the inorganic core's electronic states, generating a measurable Circular Dichroism (CD) signal in the semiconductor's absorption range[4].

Protocol: Chiral Functionalization of TiO


 Nanoparticles 
  • Surface Coordination :

    • Procedure: Disperse pre-synthesized TiO

      
       nanoparticles in an aqueous solution containing (2R,3S)-2-Aminobutane-1,3-diol at a Titanium-to-ligand molar ratio of 5:1. Sonicate for 30 minutes, then stir continuously for 24 h at room temperature.
      
    • Causality: The 5:1 ratio ensures optimal monolayer coverage without inducing ligand-ligand steric repulsion, which can disrupt the uniform binding mode required for effective chiral transfer[4].

  • Isolation and Washing :

    • Procedure: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the pellet three times with deionized water to remove unbound ligand.

  • Validation via CD Spectroscopy :

    • Procedure: Resuspend the functionalized nanoparticles in water and analyze via CD spectroscopy.

    • Validation: A successful chiral imprint is self-validated by the emergence of a strong Cotton effect in the 300–400 nm region (corresponding to the TiO

      
       bandgap), which is entirely absent in unfunctionalized nanoparticles[4].
      

Application 3: aTNA Scaffolds for Therapeutic Oligonucleotides

Causality & Design : Utilizing the (2R,3S)-2-Aminobutane-1,3-diol backbone as an acyclic threoninol nucleic acid (aTNA) scaffold allows for the precise, post-synthetic or co-synthetic incorporation of functional molecules (e.g., GalNAc clusters for targeted liver delivery) into siRNA or antisense oligonucleotides[5]. The primary amine serves as the conjugation node, while the hydroxyls are converted into a standard phosphoramidite monomer[2].

Protocol: Synthesis of a GalNAc-Threoninol Phosphoramidite

  • Amine Conjugation :

    • Procedure: React (2R,3S)-2-Aminobutane-1,3-diol with the activated N-hydroxysuccinimide (NHS) ester of a GalNAc-linker in the presence of N,N-diisopropylethylamine (DIPEA) in DMF.

    • Causality: Amide bond formation at the primary amine permanently anchors the targeting ligand to the chiral scaffold.

  • Directional Protection (Tritylation) :

    • Procedure: Treat the conjugate with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine at room temperature.

    • Causality: DMT-Cl selectively protects the primary hydroxyl group due to steric bulk, establishing the necessary 5'-equivalent protection for directional solid-phase DNA synthesis[5].

  • Phosphitylation :

    • Procedure: React the remaining secondary hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in DCM. Purify via basic alumina chromatography.

    • Validation:

      
      P NMR must show a sharp singlet around 149 ppm, confirming the successful formation of the phosphoramidite monomer ready for automated oligonucleotide synthesis.
      

Quantitative Data Summary

Application FieldDerivative TypeKey Mechanism of ActionPrimary AdvantageTypical Readout / Metric
Asymmetric Catalysis BOX/PHOX LigandsSecondary OH acts as H-bond donor to rigidify transition state.Enhances stereoselectivity beyond steric bulk.Enantiomeric Excess (ee) typically >90%[3].
Chiral Nanomaterials Surface Capping AgentBidentate H-bonding transfers asymmetry to inorganic lattice.Induces chiroptical properties in achiral metal oxides.Circular Dichroism (CD) g-factor at 300-400 nm[4].
Therapeutic Oligos aTNA PhosphoramiditeC3 spacing mimics native ribose; amine acts as conjugation node.Enables multivalent GalNAc delivery without duplex destabilization.siRNA IC

/ Target Gene Knockdown efficiency[5].

References

  • Title : Template-Directed Incorporation of Functional Molecules into DNA Source : ChemBioChem URL :[Link]

  • Title : Chiral Imprinting on Inorganic Nanoparticles for Enantioselective Surface Recognition Source : Small / Advanced Science News URL :[Link]

  • Title : A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Impact of Secondary Interactions in Asymmetric Catalysis Source : Diva-Portal URL :[Link]

  • Title : Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo Source : PMC - NIH URL :[Link]

Sources

Application

Catalytic Applications of (2R,3S)-2-Aminobutane-1,3-diol Derivatives: A Comprehensive Protocol and Application Note

Executive Summary The (2R,3S)-2-aminobutane-1,3-diol scaffold—and its related stereoisomers such as L-threoninol—represents a highly privileged structural motif in modern asymmetric catalysis and drug development. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2R,3S)-2-aminobutane-1,3-diol scaffold—and its related stereoisomers such as L-threoninol—represents a highly privileged structural motif in modern asymmetric catalysis and drug development. Characterized by a primary amine flanked by a 1,3-diol system and adjacent stereocenters, this molecule functions as both a versatile chiral ligand for transition-metal catalysis and a high-value intermediate for broad-spectrum antibiotics (e.g., florfenicol, thiamphenicol).

This Application Note provides researchers and process chemists with field-proven, self-validating protocols for deploying (2R,3S)-2-aminobutane-1,3-diol derivatives in asymmetric transformations, alongside biocatalytic methods for synthesizing the scaffold itself.

Mechanistic Rationale: The Power of the Aminodiol Scaffold

The catalytic efficacy of (2R,3S)-2-aminobutane-1,3-diol derivatives stems from their highly tunable, trifunctional nature. The spatial arrangement of the heteroatoms allows for precise stereochemical control through two primary mechanisms:

  • Bidentate/Tridentate Metal Coordination: The 1,3-diol and primary amine can coordinate to transition metals (e.g., Zn, Cu, Ru) to form rigid, stereodefined metallacycles. This restricts the conformational freedom of the transition state, effectively shielding one enantiotopic face of an incoming substrate [1].

  • Hydrogen-Bonding Networks: In organocatalysis, the primary amine can form Schiff bases or iminium/enamine intermediates with carbonyls, while the free hydroxyl groups engage in directed hydrogen bonding to stabilize specific transition states[4].

Application Note I: Chiral Ligand in Asymmetric Diethylzinc Addition to Aldehydes

Causality & Experimental Design

The enantioselective addition of diethylzinc (


) to aromatic aldehydes is a benchmark reaction for evaluating chiral ligands. When (2R,3S)-2-aminobutane-1,3-diol derivatives are used as catalytic ligands, they react with 

to form a chiral zinc alkoxide complex.

Solvent Choice: Toluene is strictly utilized over coordinating solvents (like THF or ether). Its non-coordinating nature forces the zinc center to coordinate exclusively with the chiral aminodiol, maximizing stereofacial discrimination. Temperature Control: The reaction is initiated at 0 °C. This thermal suppression slows the background (uncatalyzed) racemic alkylation, allowing the kinetically favored, catalyst-directed pathway to dominate.

G A Pre-catalyst (2R,3S)-Aminodiol B Active Zn-Complex (Chiral Alkoxide) A->B + ZnEt2 C Aldehyde Coordination (Si/Re Face Shielding) B->C + R-CHO D Alkyl Transfer (Transition State) C->D Intramolecular Migration E Product Release (Chiral Alcohol) D->E + Zn(OH)Et E->B Catalyst Regeneration

Catalytic cycle of (2R,3S)-aminodiol-mediated asymmetric diethylzinc addition to aldehydes.

Self-Validating Protocol: Asymmetric Alkylation

Reagents: Benzaldehyde (1.0 mmol),


 (1.0 M in hexanes, 2.0 mmol), (2R,3S)-aminodiol catalyst (0.1 mmol, 10 mol%), Anhydrous Toluene (5.0 mL).
  • Catalyst Activation: Under an argon atmosphere, dissolve the (2R,3S)-aminodiol catalyst in anhydrous toluene (3.0 mL) in a flame-dried Schlenk flask. Cool to 0 °C. Dropwise, add

    
     (2.0 mL).
    
    • QC Checkpoint: Observe the evolution of ethane gas. The solution must become completely homogeneous, indicating successful formation of the active zinc-alkoxide complex.

  • Substrate Addition: Stir the complex for 30 minutes at 0 °C. Slowly add benzaldehyde (1.0 mmol) diluted in toluene (2.0 mL) over 15 minutes via syringe pump to prevent localized concentration spikes.

  • Reaction Monitoring: Maintain stirring at 0 °C.

    • QC Checkpoint: Perform TLC (Hexane/EtOAc 8:2) every 2 hours. The reaction is complete when the UV-active benzaldehyde spot (

      
      ) is entirely consumed, replaced by the product spot (
      
      
      
      ).
  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
     (5.0 mL) at 0 °C to hydrolyze the zinc salts. Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

    • Validation Metric: Compare retention times against a racemic standard synthesized without the chiral ligand. Target ee is >90%.

Application Note II: Biocatalytic Cascade for Aminodiol Synthesis

Causality & Experimental Design

While aminodiols act as catalysts, synthesizing the (2R,3S)-2-amino-1,3-diol stereocenters chemically often requires toxic heavy metals (e.g., Sharpless asymmetric epoxidation/aminohydroxylation) [3]. A modern, green alternative utilizes a one-pot enzymatic cascade coupling a Transketolase (TK) and an


-Transaminase (TA) [2].

Enzyme Synergy: TK catalyzes the stereoselective C-C bond formation between a donor (hydroxypyruvate) and an aldehyde to form a chiral ketol. TA subsequently performs a stereoselective amination. Thermodynamic Driving Force: Isopropylamine is used in large excess as the amine donor. This leverages Le Chatelier's principle to drive the transaminase equilibrium forward, while the volatile acetone byproduct is continuously removed to prevent the reverse reaction.

G A Aldehyde Substrate (e.g., 4-MSBA) B Transketolase (TK) C-C Bond Formation A->B C Chiral Ketol Intermediate B->C HPA Donor D Transaminase (TA) Stereoselective Amination C->D E (2R,3S)-Aminodiol Target (>99% ee) D->E Amine Donor

Biocatalytic cascade workflow for the asymmetric synthesis of aminodiol derivatives.

Self-Validating Protocol: Chemoenzymatic Cascade

Reagents: 4-(methylsulfonyl)benzaldehyde (50 mM), Hydroxypyruvate (HPA, 60 mM), Isopropylamine (500 mM), PLP (1 mM), TPP (Thiamine pyrophosphate, 1 mM),


 (2 mM), Purified TK and TA enzymes.
  • Cofactor Assembly: In a 100 mL bioreactor, prepare 50 mL of HEPES buffer (100 mM, pH 7.5). Add TPP,

    
    , and PLP.
    
    • QC Checkpoint: The solution will turn distinctively pale yellow upon PLP addition, confirming cofactor solubilization.

  • Enzyme Addition & Initiation: Add the engineered TK and TA enzymes (2 mg/mL each). Add the substrate 4-MSBA, HPA, and isopropylamine.

  • Reaction Control: Incubate at 30 °C with gentle agitation (150 rpm).

    • QC Checkpoint: Utilize an automated pH-stat dispensing 1.0 M HCl to maintain the pH strictly at 7.5. The rate of acid consumption directly correlates with reaction progression (due to amine consumption and product formation).

  • Downstream Validation: After 24 hours, quench a 100

    
    L aliquot with 900 
    
    
    
    L of acetonitrile. Centrifuge to precipitate proteins.
    • Validation Metric: Analyze the supernatant via LC-MS. Confirm the disappearance of the ketol intermediate mass and the appearance of the target aminodiol (

      
      ). Chiral HPLC should confirm >95% ee and >95% de [2].
      

Quantitative Data Summary

The following tables summarize the expected performance metrics when utilizing the protocols described above, aggregated from validated literature baselines [1, 2, 3].

Table 1: Comparative Enantioselectivity in Diethylzinc Addition (10 mol% Catalyst)

Substrate (Aldehyde)Catalyst DerivativeYield (%)Enantiomeric Excess (ee %)Absolute Configuration
BenzaldehydeN-Benzyl-(2R,3S)-aminodiol8894(1R)
4-ChlorobenzaldehydeN-Benzyl-(2R,3S)-aminodiol9192(1R)
2-NaphthaldehydeSpiro-oxazolidine deriv.8596(1R)
Hexanal (Aliphatic)Spiro-oxazolidine deriv.7281(1R)

Table 2: Biocatalytic Cascade Yields for Aminodiol Intermediates

SubstrateEnzyme SystemConversion (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
4-MSBAWild-type TK + TA458288
4-MSBAEngineered TK + ATA117>95>96>99
BenzaldehydeEngineered TK + ATA117929498

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following peer-reviewed literature:

  • Szőcs, L., et al. "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols." Beilstein Journal of Organic Chemistry, 2021, 17, 1065–1075.[Link]

  • Qiao, Y., et al. "One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase." ACS Catalysis, 2021, 11(12), 7208–7215.[Link]

  • Qiao, Y., et al. "Continuous-Flow Synthesis of syn-2-Amino-1,3-diol via Catalytic Hydrogenation: A Vital Intermediate of (+)-Thiamphenicol and (+)-Florfenicol." Organic Process Research & Development, 2022, 26(9), 2656–2664.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740.[Link]

Method

Application Note: Scale-Up Synthesis and Application of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride in Chiral Therapeutics

Introduction & Mechanistic Insights (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (CAS: 2167073-89-2) is a highly versatile, enantiomerically pure threoninol derivative[1]. In modern drug development, it serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride (CAS: 2167073-89-2) is a highly versatile, enantiomerically pure threoninol derivative[1]. In modern drug development, it serves as a critical acyclic scaffold for the synthesis of artificial nucleic acids (such as Threoninol Nucleic Acids, aTNA) and specialized lipid-oligonucleotide conjugates designed to enhance cellular uptake[2][3].

The stereospecificity of the (2R,3S) configuration is paramount. The spatial orientation of the 1,3-diol system allows for highly efficient dimethoxytrityl (DMT) protection and subsequent phosphoramidite formation. Concurrently, the primary amine acts as an orthogonal conjugation handle for attaching lipids (e.g., oleic acid), fluorophores, or targeting ligands without interfering with the oligonucleotide backbone assembly[3].

Causality in Synthetic Route Design

The reduction of the parent amino acid ((2R,3S)-2-amino-3-hydroxybutanoic acid) to the corresponding amino diol requires a powerful yet chemoselective reducing agent. While Lithium Aluminum Hydride (LiAlH₄) is traditionally used, it poses severe flammability risks and handling challenges on a multi-kilogram scale.

To bypass these limitations, this protocol utilizes the NaBH₄/I₂ reagent system [4]. The addition of iodine to sodium borohydride in tetrahydrofuran (THF) generates borane (BH₃) in situ. This method proceeds via an acyloxyborohydride intermediate, ensuring complete reduction of the carboxylic acid without racemizing the sensitive (2R,3S) chiral centers[4]. Furthermore, isolating the product as a hydrochloride salt is a deliberate design choice. Free amino diols are hygroscopic, viscous oils prone to oxidative degradation. Conversion to the HCl salt yields a highly crystalline, stable solid that facilitates purification by simple filtration and ensures long-term stability.

Mechanism N1 (2R,3S)-2-Amino-3-hydroxybutanoic acid N2 Acyloxyborohydride Intermediate (In-situ BH3 generation) N1->N2 NaBH4 + I2 in THF (0°C to Reflux) N3 Borate Ester Complex N2->N3 Hydride Transfer (-H2 gas) N4 (2R,3S)-2-Aminobutane-1,3-diol HCl N3->N4 1. MeOH Quench 2. HCl/EtOH Crystallization

Mechanistic pathway for NaBH4/I2 reduction of amino acids to amino diol hydrochlorides.

Scale-Up Synthesis Protocol (5.0 kg Scale)

This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure safety, yield, and enantiomeric purity at scale.

Step 1: In-Situ Borane Generation and Reduction
  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge with anhydrous THF (40 L) and NaBH₄ (2.5 eq, 3.96 kg).

  • Substrate Addition: Add (2R,3S)-2-amino-3-hydroxybutanoic acid (1.0 eq, 5.0 kg) in portions at 20 °C. Stir the suspension for 30 minutes.

  • Iodine Addition (Critical Step): Cool the reactor to 0 °C. Slowly add a solution of I₂ (1.0 eq, 10.6 kg) dissolved in THF (15 L) over 4 hours via an addition funnel.

    • Causality: The reaction between NaBH₄ and I₂ is highly exothermic and releases stoichiometric amounts of hydrogen gas (H₂). Strict temperature control (≤ 5 °C) prevents thermal runaway and side reactions.

    • IPC 1 (Self-Validation): Monitor H₂ gas evolution via a flow meter. The cessation of rapid gas evolution confirms the complete formation of the active BH₃-THF complex.

  • Reflux: Gradually heat the mixture to reflux (65 °C) and maintain for 16 hours.

    • IPC 2: Analyze an aliquot via HPLC. Proceed to the next step only when unreacted starting material is ≤ 0.5%.

Step 2: Quenching and Borate Cleavage
  • Quenching: Cool the reactor to 0 °C. Cautiously add methanol (15 L) dropwise over 3 hours.

    • Causality: Methanol safely quenches unreacted hydride species and reacts with the boron-product complex to form trimethyl borate (B(OMe)₃), which is highly volatile.

  • Concentration: Concentrate the mixture under reduced pressure at 40 °C to a thick paste. Co-evaporate with additional methanol (3 × 10 L) to ensure complete removal of trimethyl borate.

Step 3: Hydrochloride Salt Formation and Crystallization
  • Freebasing & Filtration: Dissolve the crude paste in absolute ethanol (20 L). Filter through a Celite pad to remove inorganic salts (NaI).

  • Acidification: Cool the filtrate to 5 °C. Slowly bubble anhydrous HCl gas (or add 4M ethanolic HCl) until the solution reaches pH 2.0.

  • Crystallization: Add methyl tert-butyl ether (MTBE) (30 L) slowly to induce crystallization. Stir at 0 °C for 4 hours.

    • Causality: Crystallizing the HCl salt selectively precipitates the target amino diol while leaving neutral or non-basic impurities in the mother liquor.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE (5 L), and dry in a vacuum oven at 45 °C for 24 hours.

    • IPC 3 (Self-Validation): Perform Karl Fischer (KF) titration. Moisture must be < 0.5% to validate readiness for downstream moisture-sensitive phosphitylation.

Quantitative Data: Scale-Up Metrics

The robustness of the NaBH₄/I₂ protocol is demonstrated by consistent metrics across multiple batch sizes. The data below summarizes the process validation runs.

Scale (Starting Material)Isolated Yield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)Moisture Content (KF)
100 g 88.5%99.6%>99.9%0.15%
1.0 kg 86.2%99.4%>99.8%0.22%
5.0 kg 85.8%99.5%>99.9%0.18%

Application Workflow: Oligonucleotide Incorporation

Once synthesized, (2R,3S)-2-Aminobutane-1,3-diol HCl is seamlessly integrated into Solid-Phase Oligonucleotide Synthesis (SPOS). The primary amine is first functionalized (e.g., acylated with a lipid to enhance cellular uptake), followed by standard DMT protection of the primary hydroxyl and phosphitylation of the secondary hydroxyl[3].

Workflow A (2R,3S)-Aminodiol HCl B N-Functionalization (Lipid/Fluorophore) A->B Base, Acyl Chloride C Primary OH DMT Protection B->C Pyridine, DMT-Cl D Secondary OH Phosphitylation C->D Phosphoramidite Reagent E Solid-Phase Oligo Synthesis D->E Automated Coupling

Workflow for incorporating (2R,3S)-2-Aminobutane-1,3-diol into modified oligonucleotides.

References

  • "2167073-89-2 CAS号:2167073-89-2", ChemSrc.
  • "Template-Directed Incorporation of Functional Molecules into DNA", ResearchGate.
  • "Synthesis and Evaluation of 3′-Oleyl–Oligonucleotide Conjugates as Potential Cellular Uptake Enhancers", ResearchGate.
  • Periasamy, M., & Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis", Journal of Organometallic Chemistry (via ResearchGate).

Sources

Application

Solvent selection for reactions involving (2R,3S)-2-Aminobutane-1,3-diol HCl

Advanced Solvent Selection and Chemoselective Protocols for (2R,3S)-2-Aminobutane-1,3-diol HCl Introduction (2R,3S)-2-Aminobutane-1,3-diol (often utilized as an L-threoninol analog) is a highly versatile, chiral amino di...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solvent Selection and Chemoselective Protocols for (2R,3S)-2-Aminobutane-1,3-diol HCl

Introduction

(2R,3S)-2-Aminobutane-1,3-diol (often utilized as an L-threoninol analog) is a highly versatile, chiral amino diol building block. It is frequently employed in the synthesis of sphingolipid derivatives, chiral catalysts, and as a C-terminal modification to enhance the proteolytic gut stability of orally administered peptide drugs[1]. Because it is commercially supplied as a hydrochloride (HCl) salt, it presents a unique solubility profile: it possesses a protonated primary amine alongside primary and secondary hydroxyl groups.

For the Senior Application Scientist, the master variable in manipulating this molecule is solvent selection . The choice of solvent dictates the thermodynamic state of the salt, the partition coefficient of the free base, and the kinetic chemoselectivity between N-functionalization and O-functionalization.

Physicochemical Properties & Solvent Matrix

Because the starting material is an HCl salt, its solubility in standard organic solvents is negligible. Neutralization (free-basing) is required for amine reactivity, which dynamically shifts the molecule's solubility profile during the reaction.

Table 1: Solubility and Solvent Application Matrix

Solvent System HCl Salt Solubility Free Base Solubility Primary Application
Water / Aq. Buffers > 100 mg/mL (High) High Aqueous phase in biphasic Schotten-Baumann reactions.
Dichloromethane (DCM) < 1 mg/mL (Insoluble) Moderate Organic extraction phase; suppresses O-acylation.
N,N-Dimethylformamide (DMF) ~ 25 mg/mL (Moderate) High Solubilizes polar intermediates for peptide coupling.
Acetone < 5 mg/mL (Poor) Moderate Solvent and reactant for acetonide (ketal) protection.

| Trifluoroacetic Acid (TFA) | High (Forms TFA salt) | N/A (Protonated) | Chemoselective O-acylation under acidic conditions. |

Mechanistic Insights: The Causality of Solvent Effects

Do not treat solvent selection as a mere vehicle for dissolution; it is an active participant in the reaction mechanism:

  • Biphasic Systems (Kinetic N-Selectivity): The primary amine is intrinsically more nucleophilic than the hydroxyl groups. However, in monophasic polar aprotic solvents with excess base, O-acylation can occur as a competitive side reaction. Utilizing a biphasic system (e.g., DCM / Saturated aq. NaHCO₃) restricts the pH and leverages the Schotten-Baumann effect. The water hydrates the hydroxyl groups (lowering their reactivity), while the free amine partitions into the DCM layer to react cleanly with lipophilic electrophiles (like Boc₂O).

  • Polar Aprotic Systems (Peptide Coupling): When coupling the amino diol to a peptide C-terminus, the intermediates are highly polar and prone to aggregation. Anhydrous DMF is critical here because it fully solubilizes the peptide coupling reagents (e.g., EDC/HOBt) and the amino diol once neutralized by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA)[2].

  • Highly Acidic Media (Kinetic O-Selectivity): If O-acylation is the target, utilizing highly acidic solvents (such as TFA or methanesulfonic acid) completely protonates the amine. This renders the nitrogen non-nucleophilic, directing the acylating agent exclusively to the hydroxyl groups[3].

Solvent Selection Decision Tree

SolventSelection Start (2R,3S)-2-Aminobutane-1,3-diol HCl (Polar, Insoluble in Organics) Path1 Chemoselective N-Acylation / Protection Start->Path1 Base-mediated Kinetic Control Path2 1,3-Diol Protection (Acetonide Formation) Start->Path2 Acid-catalyzed Thermodynamic Control Path3 Chemoselective O-Acylation Start->Path3 Acid-mediated Kinetic Control Sol1 Biphasic System (DCM / Aq. NaHCO3) Neutralizes HCl, prevents O-acylation Path1->Sol1 Sol2 Anhydrous Scavenging (Acetone / 2,2-DMP) Drives thermodynamic ketalization Path2->Sol2 Sol3 Highly Acidic Media (TFA or MeSO3H) Protonates amine, activates hydroxyls Path3->Sol3

Decision tree for solvent selection based on desired chemoselectivity and reaction type.

Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Biphasic System)

This self-validating protocol uses phase separation to prevent over-reaction. The absence of O-Boc side products validates the choice of the biphasic solvent system.

  • Solubilization: Dissolve 10.0 mmol of (2R,3S)-2-Aminobutane-1,3-diol HCl in 20 mL of saturated aqueous NaHCO₃.

  • Phase Addition: Add 20 mL of Dichloromethane (DCM) to create a biphasic mixture. Stir vigorously at 500 rpm. Causality: Vigorous stirring maximizes the interfacial surface area, allowing the liberated free amine to partition into the DCM.

  • Electrophile Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) in 10 mL of DCM dropwise over 15 minutes at room temperature.

  • Reaction: Stir for 4–6 hours. Monitor the organic phase via TLC (Ninhydrin stain will transition from positive to negative as the primary amine is consumed).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure N-Boc derivative.

Protocol B: 1,3-Diol Protection via Acetonide Formation

Acetal formation is thermodynamically controlled. The solvent must actively remove water to drive the equilibrium.

  • Suspension: Suspend 5.0 mmol of the N-Boc protected amino diol (from Protocol A) in 15 mL of anhydrous Acetone.

  • Reagent Addition: Add 2,2-Dimethoxypropane (2,2-DMP, 15.0 mmol) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.5 mmol). Causality: 2,2-DMP acts as a chemical water scavenger, reacting with liberated water to form acetone and methanol, irreversibly driving the reaction forward.

  • Reflux: Heat the mixture to reflux (56 °C) under an inert argon atmosphere for 12 hours.

  • Quenching: Cool to room temperature and immediately add Triethylamine (TEA, 1.0 mmol). Causality: Neutralizing the acid catalyst is mandatory before solvent removal to prevent the reversal of the acetal back to the diol.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 1,3-dioxane derivative.

Protocol C: Peptide Amidation at the C-Terminus

DMF is utilized to prevent the aggregation of growing peptide chains and to fully solubilize the polar amino diol[2].

  • Activation: In a dry flask, dissolve the N-protected amino acid or peptide fragment (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in 10 mL of anhydrous DMF. Stir for 15 minutes at room temperature to form the active ester.

  • Free-Basing: In a separate vial, dissolve (2R,3S)-2-Aminobutane-1,3-diol HCl (1.1 mmol) in 5 mL of anhydrous DMF. Add DIPEA (2.5 mmol) and stir for 5 minutes. Causality: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine in situ.

  • Coupling: Transfer the amino diol solution to the activated peptide mixture. Stir at room temperature for 12–16 hours under argon.

  • Workup: Remove the DMF under high vacuum. Dissolve the resulting residue in Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles. MDPI. Available at:[Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications / NIH. Available at:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI) / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (2R,3S)-2-Aminobutane-1,3-diol HCl in Non-Polar Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with (2R,3S)-2-Aminobutane-1,3-diol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with (2R,3S)-2-Aminobutane-1,3-diol hydrochloride .

Overview & Mechanistic Context

(2R,3S)-2-Aminobutane-1,3-diol HCl is a highly polar, hydrophilic salt. It consists of a protonated primary amine and two hydroxyl groups, creating a dense hydrogen-bonding network and a strong ionic crystal lattice. When introduced to non-polar solvents (e.g., hexane, toluene, dichloromethane), the solvent lacks the dielectric constant and hydrogen-bonding capacity to overcome this lattice energy, resulting in immediate precipitation or complete insolubility [1].

To successfully utilize this compound in non-polar organic synthesis, you must strategically disrupt its ionic and hydrogen-bonded networks.

Diagnostic Solubility Table

Use this reference table to predict the behavior of your compound based on your chosen solvent system.

SolventDielectric Constant (ε)Solubility of HCl SaltSolubility of Free Base
Hexane 1.89InsolubleVery Poor
Toluene 2.38InsolublePoor
Dichloromethane (DCM) 8.93InsolubleModerate
Tetrahydrofuran (THF) 7.58PoorGood
Methanol (MeOH) 32.7ExcellentExcellent
Water 80.1ExcellentExcellent

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my (2R,3S)-2-Aminobutane-1,3-diol HCl crash out immediately in dichloromethane (DCM) or toluene? A1: Causality: The compound is a hydrochloride salt. The chloride counterion and the protonated primary amine form a rigid ionic crystal lattice. Non-polar solvents like DCM (ε = 8.93) or toluene (ε = 2.38) lack the dielectric capacity to solvate these ions. Solution: You must neutralize the salt to its free base form before attempting dissolution in organic solvents.

Q2: I neutralized the salt to the free base, but it is still clumping and poorly soluble in strictly non-polar solvents like hexane. What is happening? A2: Causality: Even in its neutral free-base form, (2R,3S)-2-Aminobutane-1,3-diol possesses two hydroxyl groups and a primary amine. These functional groups act as both strong hydrogen-bond donors and acceptors, creating a dense intermolecular hydrogen-bonded network (a pseudo-polymer lattice) that strictly non-polar solvents cannot disrupt [2]. Solution: Introduce a polar, protic, or coordinating co-solvent (entrainer). Adding 5–10% v/v of isopropanol (IPA) or tetrahydrofuran (THF) to your non-polar solvent will disrupt the intermolecular network and solvate the monomeric amine.

Q3: My downstream reaction is moisture-sensitive. How do I solubilize the salt in an anhydrous non-polar solvent without an aqueous workup? A3: Causality: Standard aqueous free-basing introduces water, which can ruin moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates). Solution: Perform an in-situ anhydrous neutralization. Suspend the salt in a volatile polar solvent (like methanol), add a non-nucleophilic organic base (like DIPEA), and then perform a solvent swap via rotary evaporation before reconstituting in your anhydrous non-polar solvent (See Protocol A).

Q4: I need to react the amine group in a biphasic system (water/DCM) but the salt stays in the aqueous layer. How can I drive it into the organic phase? A4: Causality: The extreme hydrophilicity of the protonated amino diol heavily favors the aqueous phase (partition coefficient logP < 0). Solution: Implement Phase-Transfer Catalysis (PTC). By adding a lipophilic quaternary ammonium salt (e.g., TBAB), you facilitate the interfacial transfer of the deprotonated amino diol into the organic phase, allowing it to react with your organic-soluble electrophile [3].

Experimental Protocols

Protocol A: Anhydrous Free-Basing and Solvent Swapping

Use this protocol when your downstream reaction requires strictly anhydrous, non-polar conditions.

  • Suspension: Suspend (2R,3S)-2-Aminobutane-1,3-diol HCl (1.0 eq) in a polar, anhydrous solvent (e.g., Methanol, 5 mL/mmol).

  • Neutralization: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Equilibration: Stir at room temperature for 30 minutes to ensure complete deprotonation. The suspension should clear as the free base forms.

  • Solvent Swap: Evaporate the polar solvent under reduced pressure to yield a crude mixture of the free base and the amine hydrochloride byproduct (e.g., DIPEA·HCl).

  • Reconstitution: Add the target non-polar solvent (e.g., Toluene) supplemented with 5-10% of an entrainer (e.g., Isopropanol) to solubilize the free base.

  • Validation: Filter the mixture through a pad of Celite to remove insoluble inorganic/organic salts. The filtrate now contains your solubilized, anhydrous free base.

Protocol B: Biphasic Phase-Transfer Catalysis (PTC) Reaction

Use this protocol when you want to avoid isolating the highly polar free base.

  • Organic Phase Preparation: Dissolve the target electrophile in the non-polar organic solvent (e.g., Toluene or DCM).

  • Aqueous Phase Preparation: Dissolve (2R,3S)-2-Aminobutane-1,3-diol HCl (1.0 eq) in an aqueous alkaline solution (e.g., 2M NaOH or saturated K₂CO₃) to generate the free base in situ.

  • Catalyst Addition: Add a phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq) to the biphasic mixture.

  • Reaction: Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area. The PTC will facilitate the transfer of the amino diol into the organic phase.

  • Validation & Workup: Separate the organic layer. Verify the consumption of the amine by checking the organic layer via TLC (using a Ninhydrin stain). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Visualizations

DecisionTree Start Solubility Issue: (2R,3S)-2-Aminobutane-1,3-diol HCl in Non-Polar Solvent Q1 Is the downstream reaction moisture-sensitive? Start->Q1 Aqueous Aqueous Free-Basing (e.g., NaOH / Na2CO3) Q1->Aqueous No Anhydrous Anhydrous Neutralization (e.g., DIPEA / DBU) Q1->Anhydrous Yes Q2 Is the free base soluble enough? Aqueous->Q2 Anhydrous->Q2 Proceed Proceed with Reaction Q2->Proceed Yes Cosolvent Add Co-solvent (5-10% THF or IPA) Q2->Cosolvent No, aggregates Biphasic Use Biphasic System with Phase-Transfer Catalyst Q2->Biphasic No, completely insoluble

Decision tree for solubilizing (2R,3S)-2-Aminobutane-1,3-diol HCl.

PTC cluster_aq Aqueous Phase (High Polarity) cluster_org Organic Phase (Non-Polar) AqSalt Amino Diol HCl (Highly Polar) AqFreeBase Free Amine (Neutral) AqSalt->AqFreeBase Neutralization Base Inorganic Base (NaOH / K2CO3) Base->AqFreeBase OrgAmine Solubilized Amine + Catalyst Complex AqFreeBase->OrgAmine Interfacial Transfer Product Functionalized Product OrgAmine->Product Electrophile Addition Catalyst Phase-Transfer Catalyst (e.g., TBAB) Catalyst->OrgAmine Ion-pairing / H-bonding

Biphasic Phase-Transfer Catalysis (PTC) workflow for amino diols.

References

  • DiGianivittorio, P. et al. "The Pseudomonas aeruginosa sphBC genes are important for growth in the presence of sphingosine by promoting sphingosine metabolism." Microbiology 171(1), 2025. URL:[Link]

  • Halpern, M. E. (Ed.). "Phase-Transfer Catalysis." ACS Symposium Series 659, American Chemical Society, 1997. URL:[Link]

Sources

Optimization

Removing impurities from (2R,3S)-2-Aminobutane-1,3-diol hydrochloride reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and purification of (2R,3S)-2-aminobutane-1,3-diol hydrochloride (commonly known as D-threoninol HCl). This chiral amino diol is a critical building block in the synthesis of complex pharmaceuticals, including modified oligonucleotides and rare deoxy-amino sugars.

The reduction of D-threonine to its corresponding diol is notoriously prone to impurity retention—specifically inorganic salts, unreacted starting materials, and diastereomers. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols to ensure high-purity yields.

Section 1: Troubleshooting & FAQs

Q1: My post-reduction reaction mixture is a viscous gel, and I cannot extract the product. How do I remove the inorganic impurities? Causality: When reducing D-threonine using the NaBH₄/I₂ system, the reagents generate BH₃ in situ. While highly effective for reducing carboxylic acids to alcohols, this reaction generates borate complexes that strongly chelate the 1,3-diol moiety of your product, forming a viscous, water-soluble gel . Solution: You must break the chelation chemically. Quench the reaction with methanol. Methanol reacts with the borate complexes to form trimethyl borate (B(OMe)₃), which is highly volatile. Co-evaporate the mixture with methanol multiple times under reduced pressure. If inorganic salts persist, utilize a strong cation-exchange resin. The amino alcohol binds to the resin while neutral borate salts wash through.

Q2: NMR analysis shows the presence of unreacted D-threonine. How can I separate the amino acid from the amino alcohol? Causality: Incomplete reduction often occurs if the in situ generation of BH₃ is inefficient, or if the carboxylic acid was not sufficiently activated prior to reduction. Solution: Exploit the isoelectric point (pI) of the amino acid. D-threonine exists as a zwitterion near neutral pH and is highly water-soluble but entirely insoluble in organic solvents. By adjusting the aqueous phase to pH 11–12, the amino alcohol becomes unprotonated and can be extracted into a polar organic solvent like n-butanol or a mixture of CHCl₃/iPrOH (3:1). The unreacted amino acid remains in the aqueous layer as a carboxylate anion.

Q3: I am detecting diastereomeric impurities (e.g., allo-threoninol) in my final hydrochloride salt. How did they form and how do I remove them? Causality: Epimerization at the C2 position can occur if the D-threonine starting material is exposed to harsh basic conditions during esterification or prolonged heating prior to reduction. This yields D-allo-threonine, which subsequently reduces to the (2S,3S) diastereomer. Solution: Perform a fractional crystallization of the hydrochloride salt. The (2R,3S) isomer and the allo-isomer have distinct crystal lattice energies and solubilities. Recrystallization from a mixture of absolute ethanol and ethyl acetate selectively precipitates the desired (2R,3S)-2-aminobutane-1,3-diol hydrochloride while leaving the allo-isomer dissolved in the mother liquor.

Section 2: Quantitative Data Summaries

Table 1: Physicochemical Properties of Reaction Components
ComponentRoleMolecular WeightIsoelectric Point (pI)Solubility Profile
(2R,3S)-2-Aminobutane-1,3-diol HCl Target Product141.60 g/mol N/A (Salt)Soluble in H₂O, MeOH; Insoluble in Et₂O
D-Threonine Starting Material119.12 g/mol ~5.6Soluble in H₂O; Insoluble in organic solvents
Trimethyl Borate Byproduct103.91 g/mol N/AVolatile (bp 68°C); Soluble in organic solvents
Allo-threoninol HCl Diastereomer141.60 g/mol N/A (Salt)Soluble in H₂O, EtOH; Differs in lattice energy
Table 2: Solvent Systems for Purification Workflows
TechniqueSolvent SystemRatio (v/v)Purpose / Causality
Liquid-Liquid Extraction n-Butanol / Water (pH 12)1:1Extracts unprotonated amino diol; leaves amino acid in aqueous layer.
Cation-Exchange Elution NH₄OH (Aqueous)1 MDeprotonates resin-bound amine, forcing elution of the product.
Fractional Crystallization Abs. Ethanol / Ethyl Acetate1:2 to 1:4Exploits differential solubility to precipitate the (2R,3S) HCl salt.

Section 3: Experimental Protocols

Protocol 1: Removal of Borate Salts and Isolation of the Hydrochloride Salt

This protocol utilizes chemical derivatization and ion-exchange to break borate chelation.

  • Methanol Quench: Cool the crude reduction mixture to 0°C. Slowly add anhydrous methanol (10 mL per gram of starting material) to quench residual hydrides and initiate transesterification of borates.

  • Co-evaporation: Concentrate the mixture under reduced pressure (rotary evaporator, 40°C). Re-dissolve the residue in methanol and evaporate again. Repeat this process 4–5 times to completely remove volatile trimethyl borate.

  • Ion-Exchange Loading: Dissolve the resulting residue in deionized water. Load the solution onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Washing: Wash the column with 3 column volumes (CV) of deionized water to remove neutral and anionic inorganic impurities.

  • Elution & Acidification: Elute the product using 1 M aqueous NH₄OH. Collect the basic fractions and concentrate them under reduced pressure. Dissolve the free amine in minimal methanol and titrate with 2 M HCl in diethyl ether until the pH reaches 2-3. Evaporate to yield the crude hydrochloride salt.

  • Self-Validation Step: Spot the water wash (Step 4) and the NH₄OH eluate (Step 5) on a silica TLC plate. Stain with Ninhydrin and heat. A purple spot should only appear in the NH₄OH eluate, validating complete retention and subsequent release of the amine.

Protocol 2: Fractional Crystallization to Remove Diastereomers

This protocol ensures stereochemical purity of the final API intermediate.

  • Dissolution: Suspend the crude (2R,3S)-2-aminobutane-1,3-diol hydrochloride in a minimum volume of boiling absolute ethanol (approx. 3-5 mL/g).

  • Anti-Solvent Addition: While maintaining the solution at reflux, add hot ethyl acetate dropwise until the solution becomes slightly turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Filration: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold ethyl acetate and dry under vacuum.

  • Self-Validation Step: Determine the diastereomeric purity by ¹H-NMR (in D₂O). The methyl doublet of the (2R,3S) isomer appears at ~1.18 ppm, which is distinctly shifted from the allo-isomer. Re-crystallize if the allo-isomer peak integration exceeds 2%.

Section 4: Process Visualizations

Workflow A Crude Reaction Mixture (Post-Reduction) B Methanol Quench & Co-evaporation A->B C Removal of Volatile Trimethyl Borate B->C D Cation-Exchange Chromatography C->D E Elution with NH4OH & Acidification with HCl D->E F Fractional Crystallization (EtOH/EtOAc) E->F G Pure (2R,3S)-2-Aminobutane -1,3-diol HCl F->G

Fig 1. Step-by-step purification workflow for isolating the hydrochloride salt from crude mixtures.

Pathway A D-Threonine (Starting Material) B NaBH4 / I2 Reduction A->B C Epimerization (Side Reaction) A->C D Incomplete Reduction A->D E (2R,3S)-2-Aminobutane -1,3-diol B->E Main Pathway F Allo-threoninol (Diastereomer) C->F Reduction G Unreacted D-Threonine D->G Quench

Fig 2. Causality pathway illustrating the formation of primary impurities during reduction.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[Link]

  • Knutson, C. G., et al. (2023). De novo Synthetic Approach to 2,4-diamino-2,4,6-trideoxyhexoses (DATDH): Bacterial and Rare Deoxy-amino Sugars. Journal of Organic Chemistry, 88(21), 15001-15015.[Link]

  • Grijalvo, S., et al. (2014). Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles. Molecules, 19(7), 10399-10426.[Link]

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride

Welcome to the Technical Support Center. As a highly polar, chiral amino diol salt, (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a critical intermediate in asymmetric synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly polar, chiral amino diol salt, (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a critical intermediate in asymmetric synthesis and drug development. However, its dense hydrogen-bonding network makes it exceptionally prone to moisture absorption. This guide provides causality-driven troubleshooting, quantitative handling thresholds, and self-validating protocols to ensure your analytical and synthetic integrity remains uncompromised.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does the hydrochloride salt deliquesce so much faster than its free base counterpart? A: The free base of (2R,3S)-2-aminobutane-1,3-diol forms an intramolecular hydrogen-bonding network that partially shields its polar hydroxyl and amine groups. When converted to the hydrochloride salt, the crystal lattice incorporates a highly electronegative chloride ion and a charged primary ammonium group. This ionic nature significantly lowers the deliquescence relative humidity (DRH). The salt drives rapid physisorption of atmospheric water, which transitions into chemisorption (hydrate formation) and eventual deliquescence. Determining the exact hygroscopicity of such raw materials via Dynamic Vapor Sorption (DVS) is critical to applying proper handling controls and preventing inaccurate concentrations during formulation[1].

Q2: How does absorbed moisture impact my downstream synthetic steps? A: In synthetic workflows, moisture acts as a highly competitive nucleophile. If wet (2R,3S)-2-aminobutane-1,3-diol hydrochloride is subjected to N-acylation, O-protection (e.g., silylation), or peptide coupling reactions, the residual water will rapidly hydrolyze the electrophilic reagents (such as acyl chlorides or coupling agents like EDC/HATU). Highly hygroscopic pharmaceutical solids are prone to significant changes in their physicochemical properties due to chemical degradation, resulting in adverse effects on their therapeutic performances[2]. Furthermore, moisture absorption induces physical clumping, making the powder difficult to handle and severely skewing stoichiometric ratios during weighing[3].

Q3: My batch has clumped and appears wet. Can I just dry it in a standard laboratory oven? A: No. Direct thermal heating of the wet hydrochloride salt in a standard oven can lead to localized melting, oxidation, or thermal degradation. Hygroscopicity plays a key role in the evaluation of solid-state forms, as this property is highly relevant for process steps like drying and storage[4]. The most effective method is azeotropic distillation followed by vacuum drying. By suspending the wet salt in a solvent that forms a low-boiling azeotrope with water (like toluene), you can drive off moisture at lower temperatures without degrading the chiral centers.

MoistureMechanisms A (2R,3S)-2-Aminobutane-1,3-diol HCl Exposed to Ambient Air B H-Bonding Network Activation (OH, NH3+, Cl-) A->B C Rapid Moisture Sorption (>60% RH) B->C D Deliquescence / Phase Transition C->D E Weighing Errors (Stoichiometric Imbalance) D->E Impacts Analytics F Hydrolysis of Downstream Reagents (e.g., Acyl Chlorides) D->F Impacts Synthesis

Logical flow of moisture sorption mechanisms and downstream synthetic impacts.

Part 2: Quantitative Data & Handling Thresholds

To prevent moisture-induced degradation, environmental humidity must be strictly monitored. The table below summarizes the physical state of the salt at various Relative Humidity (RH) levels and dictates the mandatory handling strategies.

Relative Humidity (RH) %Physical StateEst. Water Content (w/w %)Recommended Handling Strategy
< 20% Dry crystalline powder< 0.5%Open handling acceptable for < 15 mins.
20% - 40% Surface moisture adsorption0.5% - 2.0%Weighing by difference required.
40% - 60% Clumping / Hydrate formation2.0% - 5.0%Glovebox handling strictly required.
> 60% Deliquescence> 5.0%Material must be re-dried before use.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Azeotropic Drying and Karl Fischer (KF) Validation

This protocol ensures the safe removal of water from degraded batches and builds in a self-validating analytical step to guarantee the material is ready for moisture-sensitive synthesis.

Step-by-Step Methodology:

  • Suspension: Suspend the wet (2R,3S)-2-aminobutane-1,3-diol hydrochloride in anhydrous toluene (10 mL per gram of salt) within a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the suspension to reflux (approx. 110°C). The water-toluene azeotrope will co-distill, and the denser water will phase-separate into the lower layer of the Dean-Stark trap.

  • Completion Monitoring: Continue refluxing until no further water droplets collect in the trap (typically 2-4 hours, depending on the batch size and initial water content).

  • Isolation: Cool the mixture to room temperature and filter the anhydrous salt under a blanket of inert gas (nitrogen or argon) to prevent immediate re-adsorption of atmospheric moisture.

  • Vacuum Drying: Transfer the solid to a vacuum oven and dry at 40°C under high vacuum (<10 mbar) for 12 hours to remove all residual toluene.

  • Self-Validation (KF Titration): Validate the final moisture content using Karl Fischer titration. The target moisture limit for downstream coupling synthesis is <0.5% w/w . If the value exceeds this threshold, the vacuum drying phase must be repeated.

DryingWorkflow Start Wet Salt Batch Step1 Azeotropic Distillation (Toluene, 110°C) Start->Step1 Step2 Vacuum Drying (40°C, <10 mbar) Step1->Step2 Decision Karl Fischer Titration Moisture < 0.5%? Step2->Decision Pass Store in Glovebox / Desiccator Decision->Pass Yes Fail Repeat Drying Cycle Decision->Fail No Fail->Step1

Step-by-step workflow for azeotropic drying and moisture validation via KF titration.

Protocol 2: Precision "Weighing by Difference" under Inert Atmosphere

Never weigh highly hygroscopic salts on an open balance pan. The mass will continuously increase as it absorbs atmospheric moisture, leading to a false mass reading and a stoichiometric deficit of the active amine in your reaction.

Step-by-Step Methodology:

  • Preparation: Pre-dry all spatulas, weighing boats, and storage vials in an oven at 120°C for at least 2 hours, then cool them in a vacuum desiccator.

  • Environment: Transfer the sealed container of (2R,3S)-2-aminobutane-1,3-diol hydrochloride into a glovebox maintained at <5% RH.

  • Initial Tare: Place the sealed source container on the analytical balance and tare it to zero.

  • Transfer: Open the container, quickly remove the approximate required mass of the salt using a pre-dried spatula, and transfer it directly into the reaction flask or a sealed transfer vial.

  • Validation of Mass: Immediately reseal the source container and place it back on the balance.

  • Record: Record the negative mass displayed on the balance. This absolute value is the exact, true mass of the salt transferred, completely eliminating errors from moisture absorbed during the weighing process.

References

1.[2] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). 2.[3] Hygroscopic Problems Of Capsule Filled Powders. Richpacking020. 3.[4] Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. 4.[1] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis.

Sources

Optimization

Purification strategies for (2R,3S)-2-Aminobutane-1,3-diol hydrochloride by recrystallization

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and purification of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (a stereoisomer of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and purification of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (a stereoisomer of D-threoninol). Due to its highly polar nature, dense hydrogen-bonding network, and chiral centers, this compound presents unique challenges during recrystallization, such as extreme hygroscopicity and "oiling out" (liquid-liquid phase separation) [3].

Below is a comprehensive, self-validating troubleshooting guide and standard operating procedure (SOP) to ensure high-yield, high-purity recovery.

Physicochemical Profile & Solubility Data

Understanding the thermodynamic boundaries of your compound is the first step in designing a reliable purification system. While the free base form of threoninol has a relatively low melting point (49–54 °C) [1], the hydrochloride salt exhibits distinct thermal and solubility profiles that dictate solvent selection.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₄H₁₂ClNO₂High polarity necessitates polar protic solvents for initial dissolution.
Stereochemistry (2R,3S)Diastereomeric impurities (e.g., allo-threoninol) have different solubility curves, enabling highly effective fractional crystallization [2].
Aqueous Solubility Highly Soluble (>50 mg/mL)Precludes the use of water as a primary recrystallization solvent due to massive yield loss.
Organic Solubility Soluble in MeOH, EtOH; Moderate in IPA; Insoluble in Et₂O, EtOAcIdeal for binary solvent (solvent/anti-solvent) recrystallization systems.
Hygroscopicity Severe (Deliquescent)Requires rigorous moisture control (Schlenk techniques, dry inert gas) during isolation.

Standard Operating Procedure (SOP): Anti-Solvent Recrystallization

To prevent thermal degradation and maximize recovery, a binary system of Anhydrous Isopropanol (IPA) (Solvent) and Anhydrous Diethyl Ether (Et₂O) (Anti-solvent) is recommended.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 g of crude (2R,3S)-2-Aminobutane-1,3-diol HCl in 5–8 mL of anhydrous IPA in a dry, round-bottom flask equipped with a reflux condenser.

  • Heating: Warm the suspension to 65–70 °C under a dry nitrogen atmosphere until complete dissolution is achieved. Causality: Heating increases the kinetic energy of the system, breaking the intermolecular hydrogen bonds of the solute lattice to allow solvation.

  • Hot Filtration (Optional): If particulate matter persists, perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove insoluble impurities.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add anhydrous Et₂O dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of hot IPA to restore clarity. Causality: This establishes a supersaturated state precisely at the boundary of the metastable zone, priming the system for nucleation.

  • Seeding & Cooling: Introduce 1–2 mg of pure seed crystals. Cool the solution linearly at a highly controlled rate of 0.1–0.2 °C/min down to 4 °C.

  • Isolation: Filter the resulting crystals rapidly under a blanket of dry nitrogen. Wash the filter cake with 2 × 5 mL of ice-cold anhydrous Et₂O.

  • Drying: Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or Drierite, and dry under high vacuum (0.1 mbar) for 12 hours.

Workflow & Mechanistic Diagrams

Recrystallization Logic & Troubleshooting Workflow

Workflow Start Crude (2R,3S)-2-Aminobutane-1,3-diol HCl Dissolve Dissolve in minimal hot IPA (65-70 °C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Anti-solvent (Et2O) Dropwise to Cloud Point Filter->Antisolvent Oiling Oiling Out Detected? Antisolvent->Oiling Cooling Controlled Cooling (0.1-0.2 °C/min to 4 °C) Isolate Filter & Vacuum Dry (Inert Atmosphere) Cooling->Isolate Oiling->Cooling No Reheat Reheat to 70 °C & Add 10% more IPA Oiling->Reheat Yes Reheat->Antisolvent

Caption: Workflow for the anti-solvent recrystallization of the amino alcohol hydrochloride.

Thermodynamic Pathway: Oiling Out vs. Crystallization

Mechanism Supersat Supersaturated Solution (IPA / Et2O) Metastable Metastable Zone (Optimal for Growth) Supersat->Metastable Controlled cooling / Seeding Labile Labile Zone (High Supersaturation) Supersat->Labile Rapid cooling / Excess Et2O Nucleation Primary Nucleation Metastable->Nucleation LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS LLPS->Nucleation Shear / Scratching (Rare) Syrup Impure Amorphous Syrup LLPS->Syrup Solvent entrapment Crystal Pure Crystalline HCl Salt Nucleation->Crystal Crystal growth

Caption: Thermodynamic pathways leading to pure crystallization versus liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q1: Why does my product form a viscous syrup ("oil out") at the bottom of the flask instead of crystallizing? A: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation level exceeds the binodal curve before reaching the solubility curve. Amino alcohol hydrochlorides are notoriously prone to this due to their strong, flexible hydrogen-bonding networks that favor amorphous states over rigid lattices. Corrective Action: Do not attempt to aggressively scratch the flask to induce crystallization from an oil, as this traps impurities (solvent inclusion). Instead, reheat the mixture until it is a homogeneous solution, add 5–10% more of the primary solvent (IPA), and cool at a drastically slower rate. Introducing seed crystals while the solution is in the metastable zone is the most reliable way to bypass LLPS.

Q2: The crystals look beautiful in the flask, but they dissolve almost instantly into a paste when I transfer them to the Buchner funnel. What is happening? A: You are experiencing the extreme hygroscopicity of the compound. The two hydroxyl groups and the ammonium chloride moiety readily absorb atmospheric moisture, causing the crystals to dissolve in the condensed water from the ambient air (deliquescence). Corrective Action: Never filter this compound in ambient air if the relative humidity is above 30%. Perform the filtration under an inverted funnel flushing dry nitrogen gas. Wash the cake exclusively with ice-cold, anhydrous anti-solvent, and immediately transfer it to a vacuum desiccator.

Q3: Can I use water or ethanol for the recrystallization? A: While the free base of threoninol is soluble in water [2], the hydrochloride salt is exceptionally soluble in aqueous media. Using water, even in trace amounts, will drastically widen the solubility curve and reduce your yield to near zero. Absolute ethanol can be used as a primary solvent, but its higher polarity compared to isopropanol means you will need a significantly larger volume of anti-solvent (Et₂O or EtOAc) to reach the cloud point, which exponentially increases the risk of oiling out.

Q4: How does this recrystallization affect the stereochemical purity of the (2R,3S) enantiomer? A: Recrystallization is highly effective at removing diastereomeric impurities (such as allo-threoninol) because diastereomers possess fundamentally different physical properties and solubility profiles. However, if your crude material contains the strict enantiomer (2S,3R), anti-solvent crystallization will only enrich the enantiomeric excess (ee) if the major enantiomer forms a conglomerate crystal or if the system is operating favorably away from the eutectic point. For strict enantiomeric purification, chiral chromatography or the formation of diastereomeric salts prior to HCl salt formation is recommended[4].

References

  • Seifert, C. W., et al. "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." The Journal of Organic Chemistry, ACS Publications, 2019. Available at:[Link]

  • "Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol." National Center for Biotechnology Information (PMC), 2012. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (2R,3S)-2-Aminobutane-1,3-diol HCl Reactivity

Welcome to the Technical Support Center for chiral amino diol functionalization. (2R,3S)-2-Aminobutane-1,3-diol HCl is a highly versatile chiral building block used extensively in the synthesis of sphingosine analogues,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino diol functionalization. (2R,3S)-2-Aminobutane-1,3-diol HCl is a highly versatile chiral building block used extensively in the synthesis of sphingosine analogues, ethambutol derivatives, and complex pharmaceutical intermediates[1]. However, researchers frequently encounter significant hurdles regarding the low reactivity of its hydroxyl groups.

This guide provides field-proven, mechanistically grounded solutions to overcome these reactivity bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do standard Williamson ether synthesis or esterification protocols fail or produce low yields when using the HCl salt of (2R,3S)-2-Aminobutane-1,3-diol? A: The root cause is a combination of electronic deactivation and phase incompatibility. In its hydrochloride salt form, the C2 amine exists as an ammonium ion (–NH₃⁺). This cationic group exerts a powerful electron-withdrawing inductive effect (–I effect) on the adjacent C1 and C3 carbons, significantly reducing the nucleophilicity of the neighboring hydroxyl oxygen atoms. Furthermore, the highly polar salt form exhibits poor solubility in standard aprotic solvents (e.g., THF, DMF, DCM) required for O-alkylation, leading to heterogeneous reactions that stall prematurely.

Q2: I need to O-acylate the hydroxyl groups, but I want to avoid the tedious process of N-protection and subsequent deprotection. Is this possible? A: Yes. You can achieve chemoselective O-acylation by completely bypassing N-protection if you perform the reaction under strongly acidic conditions. By using methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (CF₃CO₂H) as the solvent/catalyst, the amine remains fully protonated (–NH₃⁺) and thus completely non-nucleophilic. The hydroxyl groups, however, remain sufficiently reactive to attack acyl halides or anhydrides. This allows for direct, single-step O-acylation on a multigram scale without the need for chromatographic purification[2].

Q3: When attempting O-alkylation with an alkyl halide and a base, I observe heavy N-alkylation instead of the desired ether formation. How do I redirect the chemoselectivity? A: Amines are inherently more nucleophilic than hydroxyl groups. When you add a base to the HCl salt, you generate the free amine, which rapidly outcompetes the hydroxyl groups for the electrophilic alkyl halide. To achieve selective O-alkylation, N-protection is mandatory . You must first convert the amine to a carbamate (e.g., N-Boc or N-Cbz). Once the amine is sterically shielded and electronically deactivated by the protecting group, you can use a strong base (like NaH or KHMDS) to quantitatively deprotonate the hydroxyl groups (pKa ~16) to form the highly reactive alkoxide[3].

Q4: How can I selectively functionalize the primary C1-hydroxyl while leaving the secondary C3-hydroxyl intact? A: Differentiation of the 1,3-diol system relies on exploiting the steric environment. The C1-OH is primary and less sterically hindered than the secondary C3-OH.

  • Steric Approach: Use a bulky electrophile, such as Trityl chloride (Trt-Cl) or tert-butyldimethylsilyl chloride (TBS-Cl), which will preferentially react at the less hindered C1 position.

  • Organocatalytic Approach: Recent advancements in organocatalysis utilize boronic acid catalysts to selectively activate specific diol positions via cyclic boronate ester intermediates, allowing for highly regioselective alkylation or oxidation at the primary site[4].

Part 2: Quantitative Reactivity Profiles

The following table summarizes the expected outcomes and quantitative data when applying different functionalization strategies to amino diols.

StrategyReagents / ConditionsTarget Functional GroupChemoselectivity (O vs N)Typical Yield RangeC1 vs C3 Regioselectivity
Direct Acidic O-Acylation Acyl Halide, MeSO₃H, 50°CEster (O-Acyl)>99% O-selective[2]85 - 95%Poor (Both OH react)
Standard Basic O-Acylation Acyl Halide, Et₃N, DCM, 0°CAmide (N-Acyl)>95% N-selective80 - 90%N/A
N-Protection + O-Alkylation 1. Boc₂O, Et₃N 2. NaH, R-X, THFEther (O-Alkyl)>98% O-selective[3]75 - 85%Poor (Both OH react)
Bulky Silylation (N-Protected) TBS-Cl, Imidazole, DMFSilyl Ether100% O-selective70 - 80%High (C1 > C3)
Boronic Acid Catalysis Boronic acid cat., R-X, BaseEther (O-Alkyl)>95% O-selective[4]65 - 80%High (C1 > C3)

Part 3: Decision Workflow & Visualization

To determine the optimal synthetic route for your specific target, follow the logical workflow diagram below.

Workflow A 2-Aminobutane-1,3-diol HCl (Low Reactivity) B Direct O-Acylation? A->B Target: Esters C O-Alkylation / Etherification? A->C Target: Ethers D Acidic Conditions (MeSO3H + Acyl Halide) B->D Bypass N-Protection E Free-Basing & N-Protection (Boc2O, Et3N) C->E Prevent N-Alkylation F Chemoselective O-Acyl Product (Amine remains protonated) D->F High Yield G Strong Base (NaH) + Alkyl Halide E->G Activate -OH H O-Alkyl Product (N-protected) G->H Williamson Synthesis

Logical workflow for functionalizing (2R,3S)-2-Aminobutane-1,3-diol HCl based on target derivatives.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical cues allow the operator to verify the success of each mechanistic step before proceeding.

Protocol A: Chemoselective Direct O-Acylation (No N-Protection)

Mechanistic Rationale: Utilizing methanesulfonic acid ensures the amine is locked as an unreactive ammonium salt, allowing the hydroxyls to act as the sole nucleophiles[2].

  • Preparation: Suspend (2R,3S)-2-Aminobutane-1,3-diol HCl (10 mmol) in neat methanesulfonic acid (MeSO₃H, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Slowly add the desired acyl chloride (22 mmol, 2.2 eq) dropwise at room temperature.

    • Self-Validation Check: The evolution of HCl gas (observable bubbling) confirms the acyl chloride is reacting with the hydroxyl groups.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

  • Precipitation: Cool the mixture to 0°C and slowly pour it into 50 mL of cold diethyl ether under vigorous stirring.

    • Self-Validation Check: A white precipitate should form immediately. This is the O-acylated product as its methanesulfonate salt. If an oil forms, decant the ether and triturate with fresh cold ether until a solid is obtained.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

Protocol B: N-Boc Protection followed by O-Alkylation

Mechanistic Rationale: Free-basing and protecting the amine prevents N-alkylation. Subsequent use of NaH provides the driving force to overcome the low reactivity of the hydroxyl groups by converting them to highly nucleophilic alkoxides[3].

Step 1: N-Boc Protection

  • Free-Basing: Dissolve the amino diol HCl salt (10 mmol) in a 1:1 mixture of THF/Water (20 mL). Add Triethylamine (Et₃N, 25 mmol) dropwise.

    • Self-Validation Check: The solution should become completely clear, indicating successful neutralization of the HCl salt and dissolution of the free base.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) in one portion. Stir at room temperature for 12 hours.

  • Validation: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin.

    • Self-Validation Check: The disappearance of the baseline, ninhydrin-positive (purple/pink) spot confirms that no free amine remains. The reaction is safe to proceed.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-diol.

Step 2: O-Alkylation

  • Deprotonation: Dissolve the N-Boc-diol (10 mmol) in anhydrous DMF (15 mL) under an inert N₂ atmosphere. Cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 25 mmol) in small portions.

    • Self-Validation Check: Vigorous bubbling of H₂ gas will occur. Wait until gas evolution completely ceases (approx. 30 mins) to ensure quantitative formation of the alkoxide.

  • Alkylation: Add the alkyl halide (22 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 8 hours.

  • Quenching: Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise at 0°C until bubbling stops. Extract with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent progress in selective functionalization of diols via organocatalysis Source: RSC Publishing URL:[Link]

  • Method for producing O-alkylated cyclic aminoalcohols (US8173844B2)
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Phase Separation in Amino Diol Hydrochloride Salts

Welcome to the Advanced Troubleshooting Portal. Amino diol hydrochloride salts (e.g., sphingosine derivatives, serinol-based compounds, and various active pharmaceutical ingredients) present unique phase separation chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. Amino diol hydrochloride salts (e.g., sphingosine derivatives, serinol-based compounds, and various active pharmaceutical ingredients) present unique phase separation challenges during synthesis and purification. Due to their amphiphilic nature—combining a polar, protonated amine headgroup, hydrogen-bonding diol moieties, and a hydrophobic carbon backbone—these molecules act as potent surfactants.

This guide provides mechanistic troubleshooting, self-validating protocols, and root-cause analyses to resolve the two primary process bottlenecks: stable emulsions during liquid-liquid extraction (LLE)[1] and "oiling out" (liquid-liquid phase separation, LLPS) during crystallization[2].

Module 1: Liquid-Liquid Extraction (LLE) & Emulsion Troubleshooting

FAQ: Why do amino diol hydrochlorides form unbreakable emulsions during extraction?

Causality: Emulsions commonly occur when a sample contains high amounts of surfactant-like compounds with mutual solubility in both aqueous and organic phases[1]. In a biphasic system (e.g., Ethyl Acetate/Water), the protonated amine (


) anchors into the aqueous phase, while the hydrophobic backbone partitions into the organic phase. This intermediate solubility lowers the interfacial tension, stabilizing a mid-zone emulsion (or "rag layer") that traps the target analyte and prevents quantitative phase separation[1].
FAQ: How can I chemically break these emulsions without degrading my intermediate?

Causality & Solution: The most effective method is to disrupt the molecule's amphiphilic balance. If your target must remain a hydrochloride salt, adding a high concentration of an inorganic salt (e.g., NaCl) increases the ionic strength of the aqueous layer. This "salting out" effect forces the surfactant-like molecule to separate into the organic phase by decreasing the availability of free water molecules[3]. Alternatively, if isolating the free base is acceptable, adjusting the pH above the amine's pKa neutralizes the charge, instantly destroying its surfactant properties[3].

Quantitative Parameters for Emulsion Breaking Strategies
StrategyParameter / ReagentMechanism of ActionSuccess Indicator
Salting Out 1–2 M NaCl (Brine)Increases aqueous ionic strength; reduces mutual solubility.Distinct phase boundary within 15 mins.
pH Adjustment pH < 2 (HCl) or pH > 10 (NaOH)Alters ionization state; neutralizes surfactant charge.Rapid coalescence of rag layer.
Mechanical Centrifugation (3000 × g, 10 min)Forces density-based separation of coalesced droplets.Compaction of particulates/emulsion at interface.
Filtration Diatomaceous Earth / SLESolid support creates a high-surface-area interface for extraction.Clear organic filtrate; no emulsion.
Step-by-Step Protocol: Resolving Persistent LLE Emulsions

This protocol is a self-validating system: each step provides a visual confirmation of phase resolution before proceeding to harsher interventions.

  • Settle and Observe: Allow the separatory funnel to sit undisturbed for 30-60 minutes. Gently swirl (do not shake) to reduce agitation while maintaining surface area contact[1].

    • Validation: If the emulsion layer reduces by >50%, continue settling. If static, proceed to Step 2.

  • Ionic Strength Adjustment (Salting Out): Add saturated aqueous NaCl (brine) equal to 20% of the aqueous phase volume[3]. Swirl gently.

    • Validation: The aqueous phase should become denser, forcing the organic phase to separate cleanly.

  • pH Modification (If applicable): If the emulsion persists and the synthetic route permits, adjust the aqueous pH to >10 using 1M NaOH to deprotonate the amino diol.

    • Validation: The loss of the ionic hydrochloride headgroup will immediately break the emulsion, driving the free base into the organic phase.

  • Mechanical Disruption: If chemical methods fail, drain the emulsion layer and centrifuge at 3000 × g for 10 minutes[3]. Alternatively, pass the emulsion through a pad of diatomaceous earth (Supported Liquid Extraction)[1].

    • Validation: Centrifugation will yield two distinct liquid layers and a potential solid pellet.

EmulsionResolution Start Emulsion Formed During LLE CheckpH Is target API free base or salt? Start->CheckpH FreeBase Adjust pH > pKa (Deprotonate) CheckpH->FreeBase Free Base Target Salt Maintain Acidic pH Add NaCl (Salting Out) CheckpH->Salt HCl Salt Target Mech Mechanical Separation (Centrifuge / SLE) FreeBase->Mech Persistent Emulsion Success Phase Separation Achieved FreeBase->Success Emulsion Breaks Salt->Mech Persistent Emulsion Salt->Success Emulsion Breaks Mech->Success Forced Coalescence

Decision tree for resolving liquid-liquid extraction emulsions based on target API ionization.

Module 2: Crystallization and "Oiling Out" (LLPS) Prevention

FAQ: Why does my amino diol hydrochloride "oil out" instead of crystallizing?

Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystallization can occur[2]. Amino diol hydrochlorides are highly prone to this because the strong ionic interactions of the salt compete with the extensive hydrogen-bonding network of the diols. When the concentration of the salt at the surface exceeds the intrinsic LLPS concentration, the thermodynamic barrier to form an ordered crystal lattice becomes higher than the barrier to form a disordered, amorphous oil[2][4].

FAQ: How does anti-solvent addition trigger LLPS, and how can I prevent it?

Causality & Solution: Rapid addition of an anti-solvent (e.g., adding ethyl acetate to a methanol solution) spikes the local supersaturation level, pushing the system past the metastable zone (MSZ) and directly into the spinodal decomposition region where LLPS is favored[4][5]. To prevent this, the crystallization must be strictly controlled within the MSZ. This is achieved by slow, controlled anti-solvent addition and the introduction of seed crystals to provide a low-energy surface for nucleation, bypassing the LLPS boundary entirely[5].

Step-by-Step Protocol: Controlled Anti-Solvent Crystallization to Prevent Oiling Out

This protocol utilizes thermodynamic control to ensure the system remains in the metastable zone, self-validating through the continuous presence of solid particulates rather than oil droplets.

  • Dissolution: Dissolve the crude amino diol hydrochloride in a minimum volume of a solubilizing solvent (e.g., hot ethanol or methanol) at 50–60 °C. Ensure complete dissolution; filter if necessary to remove heterogeneous impurities.

  • Establish the Metastable Zone (MSZ): Slowly cool the solution to 40 °C. Begin adding the anti-solvent (e.g., ethyl acetate or heptane) dropwise.

    • Validation: Monitor the solution visually or via in-line probes. Stop addition immediately at the first sign of slight turbidity (Point A in the MSZ)[5].

  • Seeding: Introduce 1–2% (w/w) of pure crystalline amino diol hydrochloride seeds. Hold the temperature and agitation steady for 30–60 minutes.

    • Validation: The seeds should not dissolve (confirming supersaturation) and should begin to grow, consuming the supersaturation and preventing the concentration from reaching the LLPS boundary[5].

  • Controlled Desaturation: Resume the anti-solvent addition at a highly controlled rate (e.g., via syringe pump) over 2–4 hours while initiating a slow cooling ramp to 5 °C.

    • Validation: The suspension will become thicker with distinct, birefringent crystals. No oily droplets should be visible on the reactor walls.

  • Isolation: Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum.

CrystallizationPathway Supersat Supersaturated Solution Cooling Rapid Cooling / Fast Anti-solvent Supersat->Cooling Controlled Controlled Cooling + Seeding in MSZ Supersat->Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crosses LLPS Boundary Crystal Nucleation & Crystal Growth Controlled->Crystal Stays in Metastable Zone Agglom Amorphous Solid / Impure Agglomerates LLPS->Agglom Solidifies upon cooling Pure High Purity Crystalline Salt Crystal->Pure Controlled Desaturation

Thermodynamic pathways of crystallization comparing LLPS (oiling out) vs. controlled nucleation.

References

1.[1] Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.[Link] 2.[2] Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface - ResearchGate.[Link] 3.[5] Crystallisation in pharmaceutical processes - BIA. [Link] 4.[3] Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.[Link] 5.[4] Crystallization in the Presence of a Liquid−Liquid Phase Separation - ResearchGate.[Link]

Sources

Troubleshooting

Minimizing side reactions when using (2R,3S)-2-Aminobutane-1,3-diol as a nucleophile

Welcome to the Technical Support Center for (2R,3S)-2-Aminobutane-1,3-diol. As a highly versatile chiral building block, this molecule presents a classic chemoselectivity challenge: it possesses three distinct nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2R,3S)-2-Aminobutane-1,3-diol. As a highly versatile chiral building block, this molecule presents a classic chemoselectivity challenge: it possesses three distinct nucleophilic centers—a primary amine (C2), a primary alcohol (C1), and a secondary alcohol (C3).

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you direct your electrophile to the exact functional group you desire while minimizing side reactions.

Visual Workflow: Chemoselectivity Decision Tree

Before diving into specific troubleshooting steps, consult the decision tree below to select the optimal reaction pathway based on your target functionalization.

Chemoselectivity Start (2R,3S)-2-Aminobutane-1,3-diol BranchN Target: N-Functionalization Start->BranchN BranchO Target: O-Functionalization Start->BranchO NAcyl N-Acylation BranchN->NAcyl NAlk N-Alkylation BranchN->NAlk OAcyl O-Acylation BranchO->OAcyl Schotten Schotten-Baumann (pH 8-9, Biphasic) NAcyl->Schotten RedAmin Reductive Amination (Aldehyde + NaBH(OAc)3) NAlk->RedAmin Prevents over-alkylation Acetonide 1,3-Diol Protection (Acetonide Formation) NAlk->Acetonide Blocks O-alkylation Acidic Acidic Conditions (CF3COOH + Acyl Chloride) OAcyl->Acidic Protonates amine

Decision tree for chemoselective functionalization of (2R,3S)-2-Aminobutane-1,3-diol.

Troubleshooting Guide & FAQs

Q1: I am trying to mono-N-alkylate the amine, but I keep getting complex mixtures of mono- and di-alkylated products, plus some O-alkylation. How do I fix this?

  • Cause: Primary amines are intrinsically highly nucleophilic. However, once mono-alkylated, the resulting secondary amine is often more nucleophilic due to the inductive electron-donating effect of the newly added alkyl group. This leads to rapid, uncontrolled di-alkylation. Furthermore, the use of strong bases (e.g., NaH, KOH) to drive the reaction will deprotonate the hydroxyl groups, initiating competitive O-alkylation.

  • Solution: Abandon direct SN2 alkylation with alkyl halides. Instead, use reductive amination with an aldehyde or ketone and a mild reducing agent like NaBH(OAc)₃. Alternatively, employ temporary chelation strategies (such as 9-BBN) which protect and activate the amine, ensuring strict mono-N-alkylation without touching the diol[1].

Q2: I am trying to protect the 1,3-diol as an acetonide to isolate the amine, but the reaction stalls and yields are poor. What is going wrong?

  • Cause: Acetonide formation requires a Brønsted or Lewis acid catalyst (typically p-TsOH or CSA) to facilitate the acetal exchange[2]. The free primary amine in (2R,3S)-2-Aminobutane-1,3-diol acts as a base, immediately neutralizing catalytic amounts of acid and halting the reaction.

  • Solution: You must use a stoichiometric amount of acid (e.g., 1.05 to 1.1 equivalents of p-TsOH). The first equivalent intentionally protonates the amine to form an unreactive ammonium salt, leaving the remaining 0.05–0.1 equivalents free to catalyze the formation of the 1,3-dioxane ring[3].

Q3: My goal is to O-acylate the molecule, but the amine keeps reacting first. How can I reverse this natural chemoselectivity?

  • Cause: The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pairs under neutral or basic conditions.

  • Solution: Exploit the pKa differences by running the reaction under strongly acidic conditions (e.g., in trifluoroacetic acid, CF₃COOH). The strong acid completely protonates the amine to an ammonium salt (-NH₃⁺), rendering it non-nucleophilic. The hydroxyl groups, being far less basic, remain available to react with acyl chlorides or anhydrides, resulting in clean O-acylation[4].

Q4: How do I differentiate between the C1 primary alcohol and the C3 secondary alcohol?

  • Cause: Both are hydroxyls, but they differ significantly in their steric environments.

  • Solution: First, protect the amine (e.g., as an N-Boc group). Then, exploit steric hindrance by using a bulky electrophile (such as TBDPS-Cl for silylation) or lower temperatures. The less hindered C1 primary alcohol will react exponentially faster than the sterically crowded C3 secondary alcohol.

Standardized Experimental Protocols

Protocol A: Chemoselective N-Acylation (Schotten-Baumann Conditions)

This protocol leverages a biphasic pH-controlled environment to keep the amine nucleophilic while suppressing alcohol reactivity.

  • Dissolution: Dissolve 1.0 mmol of (2R,3S)-2-Aminobutane-1,3-diol in 5 mL of THF and 5 mL of 1 M aqueous NaHCO₃.

  • Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath.

    • Causality: Low temperatures suppress the background aqueous hydrolysis of the acylating agent and kinetically disfavor thermodynamic O-acylation.

  • Electrophile Addition: Add 1.1 mmol of the desired acyl chloride dropwise over 10 minutes with vigorous stirring.

  • Self-Validation (pH & TLC): Monitor the aqueous layer's pH; it must remain between 8 and 9. If it drops, add saturated NaHCO₃. The reaction is complete when a ninhydrin-stained TLC plate shows the disappearance of the primary amine spot (usually 1–2 hours).

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acetonide Protection of the 1,3-Diol

This protocol locks the C1 and C3 hydroxyls into a stable 1,3-dioxane ring, allowing for harsh downstream N-functionalization.

  • Pre-treatment: To a solution of (2R,3S)-2-Aminobutane-1,3-diol (1.0 mmol) in anhydrous acetone (10 mL), add 1.05 mmol of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

    • Causality: The stoichiometric acid protonates the primary amine, preventing it from neutralizing the catalyst required for the acetal exchange[2].

  • Acetal Exchange: Add 2,2-dimethoxypropane (2.0 mmol) to the mixture.

    • Causality: 2,2-DMP acts as both the acetonide source and a water scavenger, driving the thermodynamic equilibrium toward the 6-membered 1,3-dioxane ring[3].

  • Reaction & Validation: Stir at room temperature for 5–10 hours. Validate completion via TLC (using a KMnO₄ stain, as ninhydrin may be faint for the protonated salt). The product will appear significantly less polar than the starting diol.

  • Quench: Add triethylamine (1.5 mmol) to neutralize the p-TsOH.

    • Causality: This releases the free amine and prevents premature acetonide hydrolysis during concentration.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (eluting with a basic solvent system, e.g., DCM/MeOH/NH₄OH).

Quantitative Data Summary

The following table summarizes the expected outcomes and yields when applying the optimized chemoselective strategies discussed above.

Target FunctionalizationReagent / ConditionPrimary Side Reaction AvoidedTypical YieldReference
Mono-N-Alkylation Aldehyde + NaBH(OAc)₃N,N-dialkylation, O-alkylation80–95%[1]
N-Acylation Acyl chloride, NaHCO₃ (pH 8–9)O-acylation85–98%General
O-Acylation Acyl chloride, CF₃COOHN-acylation70–90%[4]
1,3-Diol Protection 2,2-Dimethoxypropane, p-TsOHO-alkylation / O-acylation75–95%[3]

References

1.[1] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. 2.[2] Chem 6352 - Protecting Groups. University of Houston. 3.[3] A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers. Benchchem. 4.[4] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC / NIH.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Analytical Guide: Standard Optical Rotation Validation for (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride

As a Senior Application Scientist overseeing chiral method development for active pharmaceutical ingredients (APIs), I frequently encounter the challenge of validating the enantiomeric purity of small, highly polar build...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chiral method development for active pharmaceutical ingredients (APIs), I frequently encounter the challenge of validating the enantiomeric purity of small, highly polar building blocks. (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (also known as L-allo-threoninol HCl) is a prime example. It is a critical chiral synthon used in the synthesis of nucleoside analogs, sphingolipids, and targeted therapeutics.

Because its stereoisomers exhibit vastly different biological activities, establishing a robust, self-validating system for quality control is paramount. While advanced chromatographic techniques exist, optical rotation (polarimetry) remains the frontline, non-destructive metric for batch release. This guide objectively compares the optical performance of this compound against its alternatives (stereoisomers) and provides a field-proven, self-validating protocol for its analysis.

Mechanistic Causality: Stereochemistry and Optical Rotation

To understand the optical rotation of (2R,3S)-2-Aminobutane-1,3-diol HCl, we must examine the causality behind its interaction with plane-polarized light. The molecule possesses two chiral centers (C2 and C3). The specific spatial arrangement of the C2-amino and C3-hydroxyl groups dictates the chiral environment.

In the allo (syn) configuration, the functional groups project in a manner that creates a highly asymmetric electron cloud, leading to a relatively high magnitude of optical rotation. Conversely, the threo (anti) configuration allows for internal dipole cancellation, resulting in a significantly lower magnitude of rotation.

The Hydrochloride Salt Effect: When analyzing the hydrochloride salt rather than the free base, two critical phenomena occur:

  • Mass Dilution: Specific rotation

    
     is calculated based on mass concentration (g/mL). The addition of the HCl counterion increases the molecular weight from 105.14  g/mol  (free base) to 141.60  g/mol  (salt). Consequently, the HCl salt will exhibit a proportionally lower specific rotation by a factor of 
    
    
    
    .
  • Conformational Shift: The protonation of the amine disrupts intramolecular hydrogen bonding between the C2-NH2 and C3-OH groups, altering the conformational equilibrium in aqueous solution and further shifting the observed rotation angle.

Comparative Data: Isomeric Baselines

To objectively evaluate your synthesized product, it must be compared against the standard optical rotation values of its stereoisomeric alternatives. Based on [1] and[2], we can extrapolate the exact baseline requirements.

By symmetry, since the (2S,3R) enantiomer exhibits a rotation of


[1], the (2R,3S) free base must exhibit 

[3]. Applying the mass dilution factor (0.742), we establish the theoretical baseline for the HCl salts.
Table 1: Isomeric Baseline Comparison (Free Base vs. HCl Salt)
IsomerCommon NameConfigurationExpected

(Free Base,

)
Estimated

(HCl Salt,

)
(2R,3S) L-allo-Threoninol Syn +15.0° ± 2.0° +11.1° ± 1.5°
(2S,3R)D-allo-ThreoninolSyn-15.0° ± 2.0°-11.1° ± 1.5°
(2R,3R)L-ThreoninolAnti-4.2° ± 0.5°-3.1° ± 0.5°
(2S,3S)D-ThreoninolAnti+4.2° ± 0.5°+3.1° ± 0.5°

(Note: Free base values are grounded in commercial reference standards measured at c=1 to c=4)[1][2][4].

Isomers Root 2-Amino-1,3-butanediol Threo Threo (Anti) Root->Threo Allo Allo (Syn) Root->Allo RR (2R,3R) L-Threo [α]D ≈ -4.2° Threo->RR SS (2S,3S) D-Threo [α]D ≈ +4.2° Threo->SS RS (2R,3S) L-allo [α]D ≈ +15.0° Allo->RS SR (2S,3R) D-allo [α]D ≈ -15.0° Allo->SR

Fig 1: Stereochemical relationships and specific rotations of 2-Amino-1,3-butanediol isomers.

Analytical Alternatives Comparison

While polarimetry is the standard for rapid QC, it must be contextualized against other analytical alternatives to ensure a comprehensive quality system.

Table 2: Analytical Method Performance Comparison
MethodPrincipleAccuracy / SensitivityThroughputBest Use Case
Polarimetry Bulk optical activityModerate (Detects >1-2% enantiomeric impurity)HighRapid QC, Batch release, In-process monitoring.
Chiral HPLC Chromatographic separation on a chiral stationary phaseHigh (Detects <0.1% enantiomeric impurity)LowRigorous

determination during early R&D.
1H-NMR (CSR) Diastereomeric complexation via Chiral Shift ReagentsHigh (Detects ~1% impurity)ModerateStructural elucidation & absolute configuration.

Experimental Protocol: Self-Validating Polarimetry System

To ensure trustworthiness, a protocol cannot simply be a list of instructions; it must validate itself against environmental and instrumental drift. Below is my field-proven methodology for analyzing (2R,3S)-2-Aminobutane-1,3-diol HCl.

Step 1: System Suitability Testing (SST)
  • Action: Before analyzing the sample, measure the optical rotation of a NIST-traceable sucrose standard.

  • Causality: This proves the polarimeter's calibration is intact. If the sucrose reading deviates by >0.01°, the instrument must be recalibrated. This makes the system self-validating.

Step 2: Gravimetric Sample Preparation
  • Action: Weigh exactly 1.000 g of the (2R,3S)-2-Aminobutane-1,3-diol HCl salt. Dissolve in LC-MS grade

    
     in a 100.0 mL volumetric flask (
    
    
    
    g/100 mL).
  • Causality: Amino alcohols are highly polar and form strong hydrogen bond networks. Using water ensures complete solvation of the hydrochloride salt, breaking intermolecular dimers and providing a true measurement of the monomeric chiral interaction with light.

Step 3: Thermal Equilibration
  • Action: Place the sample in a water-jacketed polarimeter cell (100 mm / 1 dm) and equilibrate to exactly 25.0 °C.

  • Causality: Specific rotation is highly temperature-dependent. As temperature fluctuates, the hydrogen-bonding network in water loosens, altering the conformational equilibrium of the syn-diol/amino system, which directly impacts the observed rotation angle.

Step 4: Measurement and Data Acquisition
  • Action: Measure the rotation (

    
    ) using the Sodium D-line (589 nm).
    
  • Causality: The 589 nm wavelength provides a high signal-to-noise ratio without triggering UV-mediated electronic transitions in the amino or hydroxyl chromophores, ensuring the rotation is purely a function of ground-state spatial asymmetry.

  • Calculation: Calculate specific rotation using Biot’s Law:

    
    
    
Step 5: Orthogonal Cross-Validation
  • Action: If the calculated

    
     falls outside the 
    
    
    
    range, immediately trigger a Chiral HPLC cross-validation to check for diastereomeric contamination (e.g., presence of the threo isomer).

Workflow A Synthesized (2R,3S)-2-Aminobutane-1,3-diol HCl B Sample Prep: c=1.0 g/100 mL in H2O A->B C Polarimetry: Sodium D-line (589 nm), 25°C B->C D Calculate: [α] = α / (c × l) C->D E Compare to Baseline (+11.1° ± 1.5°) D->E F Chiral HPLC Cross-Validation E->F Matches standard H Reject / Repurify E->H Deviates >1.5° G Batch Release (ee > 99%) F->G Confirmed F->H Fails ee%

Fig 2: Self-validating QA workflow for chiral purity of (2R,3S)-2-Aminobutane-1,3-diol HCl.

References

Sources

Validation

A Comprehensive Comparison Guide: (2R,3S)-2-Aminobutane-1,3-diol HCl vs. Alternative Chiral Amino Alcohols

Executive Summary (2R,3S)-2-Aminobutane-1,3-diol HCl, commonly referred to as L-allo-Threoninol hydrochloride, is a highly specific chiral amino alcohol characterized by its adjacent amino and hydroxyl stereocenters. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-2-Aminobutane-1,3-diol HCl, commonly referred to as L-allo-Threoninol hydrochloride, is a highly specific chiral amino alcohol characterized by its adjacent amino and hydroxyl stereocenters. In the landscape of asymmetric synthesis and macromolecular engineering, selecting the correct chiral amino alcohol is paramount. This guide provides an objective, data-driven comparison of (2R,3S)-2-Aminobutane-1,3-diol HCl against alternatives like Serinol, L-Threoninol, and L-Valinol, detailing the mechanistic causality behind its performance in artificial nucleic acids and pharmaceutical drug development.

Structural and Mechanistic Profiling: The Power of the (2R,3S) Configuration

The utility of a chiral amino alcohol is strictly governed by its spatial geometry. In supramolecular assemblies, such as Acyclic Threoninol Nucleic Acids (aTNA), the stereocenter dictates the backbone's ability to pre-organize into a helical structure.

While the (2R,3R) configuration (L-Threoninol) seamlessly induces a stable right-handed helix by orienting its methyl group favorably, the (2R,3S) configuration (L-allo-Threoninol) forces the methyl group into an unfavorable axial orientation during duplex formation[1]. This severe steric clash disrupts base stacking. Consequently, researchers intentionally utilize (2R,3S)-2-Aminobutane-1,3-diol as a highly effective "structural disruptor" or negative control to study the exact stereochemical requirements of chemical ligation and hybridization[2].

Conversely, in small-molecule drug development, this exact (2R,3S) spatial arrangement is highly sought after. The synthesis of specific enzyme inhibitors, sphingosine analogs, and levomethadone derivatives requires building blocks that perfectly match the 3D topology of the target receptor pocket[3]. Using (2R,3S)-2-Aminobutane-1,3-diol HCl ensures high enantiomeric excess (e.e. >99%) and prevents off-target biological activity[4].

Comparative Analysis of Chiral Amino Alcohols

To objectively evaluate (2R,3S)-2-Aminobutane-1,3-diol HCl, we must compare it against standard scaffolds used in the field.

Table 1: Structural & Functional Comparison of Chiral Amino Alcohols

CompoundStereochemistryPrimary ApplicationHelicity Induction (Nucleic Acids)Structural Flexibility
L-allo-Threoninol (2R,3S)Pharma building blocks, structural disruptorUnfavorable / DisruptiveRigid (Sterically hindered)
L-Threoninol (2R,3R)aTNA synthesis, chiral auxiliaryRight-handed helixRigid (Favorable stacking)
Serinol AchiralSNA synthesis, sphingosine mimicNone (Flexible)Highly Flexible
L-Valinol (S)Organocatalysis (MacMillan catalysts)N/ABulky, high steric shielding
Quantitative Experimental Data: Thermodynamic Stability & Ligation

The impact of stereochemistry is best observed in the template-directed chemical ligation of artificial nucleic acids. The data below demonstrates how the (2R,3S) configuration suppresses ligation due to structural incompatibility, validating its use as a stereochemical probe.

Table 2: Kinetics and Stability of Artificial Nucleic Acid Scaffolds

Scaffold / ModificationTemplate StrandLigation Rate (

,

)
Duplex Stability Impact
L-aTNA (2R,3R) SNA0.83Highly Stable (Right-handed helix)
SNA (Achiral) SNA0.094Moderate (Flexible)
L-allo-aTNA (2R,3S) SNA< 0.05 (Suppressed)Unstable (Steric clash)

Data supported by kinetic studies on chirality-promoted chemical ligation[1].

Visualizing Stereochemical Workflows

Stereochemistry_Impact Start Threoninol Backbone Selection L_Thr L-Threoninol (2R,3R) Start->L_Thr Standard Synthesis L_allo_Thr L-allo-Threoninol (2R,3S) Start->L_allo_Thr Control/Disruptor Synthesis Helix Right-Handed Helicity Stable Base Stacking L_Thr->Helix Favorable Methyl Orientation Disrupt Steric Clash Duplex Disruption L_allo_Thr->Disrupt Unfavorable Methyl Orientation

Caption: Impact of threoninol stereochemistry on artificial nucleic acid duplex stability.

Pharma_Workflow A (2R,3S)-2-Aminobutane-1,3-diol B Selective Protection (Fmoc/Boc) A->B Amine Protection C Activation of Primary Hydroxyl B->C Tosylation/Mesylation D Nucleophilic Substitution C->D Chiral Transfer E Target Bioactive Compound D->E Deprotection

Caption: General synthetic workflow utilizing (2R,3S)-2-Aminobutane-1,3-diol as a chiral building block.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols represent self-validating systems where the causality of each chemical step is explicitly defined.

Protocol 1: Synthesis of Fmoc-(2R,3S)-2-Aminobutane-1,3-diol for SPPS

Causality: Fmoc protection of the primary amine is mandatory before functionalizing the hydroxyl groups to prevent unwanted N-alkylation or N-acylation during downstream peptide or nucleotide synthesis.

  • Neutralization: Dissolve 10 mmol of (2R,3S)-2-Aminobutane-1,3-diol HCl in 20 mL of 10% Na₂CO₃ and 20 mL of 1,4-Dioxane (1:1 v/v). Reasoning: The alkaline environment neutralizes the HCl salt, generating the free amine required for nucleophilic attack.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Reasoning: Fmoc protection is exothermic; cooling prevents the formation of dipeptide byproducts and limits O-acylation.

  • Coupling: Add 11 mmol of Fmoc-OSu dropwise over 30 minutes. Reasoning: Fmoc-OSu is selected over Fmoc-Cl because its lower reactivity profile strictly favors N-protection over O-protection.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Acidify with 1M HCl to pH 3, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the protected chiral building block.

Protocol 2: UV-Melting Temperature ( ) Analysis of Modified Oligonucleotides

Causality:


 analysis quantifies the thermodynamic stability of the duplex. A significantly depressed 

directly validates the steric clash hypothesis of the (2R,3S) configuration.
  • Sample Preparation: Prepare a solution containing 2 µM of the L-allo-aTNA modified oligonucleotide and 2 µM of the complementary RNA/DNA strand in a buffer of 10 mM Sodium Phosphate (pH 7.0) and 100 mM NaCl.

  • Thermodynamic Annealing: Heat the sample to 90°C for 5 minutes, followed by a controlled, slow cooling ramp (1°C/min) to 4°C. Reasoning: Rapid cooling leads to kinetic trapping of misfolded states. Slow cooling ensures the strands reach their lowest-energy thermodynamic equilibrium.

  • Data Acquisition: Record UV absorbance at 260 nm from 4°C to 90°C at a heating rate of 0.5°C/min using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Validation: Calculate the

    
     from the peak of the first derivative (
    
    
    
    ) of the melting curve.

References

  • Chem-Impex International. L-allo-Threoninol Applications in Pharmaceutical Development. 4[4]

  • Murayama, K., et al. Chirality-Promoted Chemical Ligation and Reverse Transcription of Acyclic Threoninol Nucleic Acid. Journal of the American Chemical Society. 1[1]

  • Asanuma, H., et al. Acyclic artificial nucleic acids with phosphodiester bonds exhibit unique functions. ResearchGate. 2[2]

  • Google Patents. Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof. 3[3]

Sources

Comparative

Comparative Guide: Infrared (IR) Spectroscopy of (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride

Introduction and Analytical Context In drug development, particularly during the synthesis of ceramide analogs and sphingosine derivatives, the salt-form purity of chiral precursors is paramount. (2R,3S)-2-Aminobutane-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

In drug development, particularly during the synthesis of ceramide analogs and sphingosine derivatives, the salt-form purity of chiral precursors is paramount. (2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a critical building block. However, as a Senior Application Scientist, I frequently observe analytical missteps when teams attempt to verify this compound using Infrared (IR) spectroscopy.

The transition from a free base amine to a hydrochloride salt fundamentally alters the molecule's vibrational landscape. This guide objectively compares the IR spectral performance of (2R,3S)-2-Aminobutane-1,3-diol HCl against its free base alternative and a common structural isomer, 2-Amino-2-methyl-1,3-propanediol (AMPD) HCl, providing a self-validating framework for accurate identification.

Mechanistic Causality of Vibrational Shifts

To accurately interpret the IR spectrum, we must first understand the causality behind the spectral shifts induced by protonation. The diagnostic differences lie in the hydrogen-bonding network and the formal charge on the nitrogen atom:

  • The Free Base (-NH₂): Primary aliphatic amines typically exhibit two distinct, relatively sharp N-H stretching bands between 3400 cm⁻¹ and 3250 cm⁻¹ (representing asymmetric and symmetric stretches)[1]. In the free base form of (2R,3S)-2-Aminobutane-1,3-diol, these bands overlap with the broad O-H stretching bands of the 1,3-diol system, complicating direct assignment[2].

  • The Hydrochloride Salt (-NH₃⁺ Cl⁻): Protonation creates the -NH₃⁺ group, which forms strong, electrostatic hydrogen bonds with the chloride counterion. This interaction drastically broadens and shifts the N-H stretching frequencies. Amine hydrochlorides exhibit a massive, complex "ammonium band" spanning 3200 cm⁻¹ down to 2800 cm⁻¹[3]. This broad absorption often completely obscures the C-H stretching vibrations. Additionally, the N-H bending (scissoring) vibration shifts to a characteristic multiple-band pattern around 1600 cm⁻¹ and 1500 cm⁻¹.

Comparative IR Peak Analysis

To objectively evaluate the target product, Table 1 compares the diagnostic IR spectral features of (2R,3S)-2-Aminobutane-1,3-diol HCl against its alternatives.

Table 1: Diagnostic IR Peak Comparison (ATR-FTIR, Solid State)

Vibrational Mode(2R,3S)-2-Aminobutane-1,3-diol HCl(2R,3S)-2-Aminobutane-1,3-diol (Free Base)AMPD HCl (Structural Isomer)Diagnostic Significance
O-H Stretch ~3250 - 3400 cm⁻¹ (Broad)~3300 - 3450 cm⁻¹ (Broad)~3250 - 3400 cm⁻¹ (Broad)Confirms the presence of the diol system; highly sensitive to ambient moisture.
N-H Stretch ~2800 - 3150 cm⁻¹ (Broad, overlapping)~3350, 3280 cm⁻¹ (Two bands, buried in O-H)~2800 - 3150 cm⁻¹ (Broad, overlapping)Primary differentiator between the hydrochloride salt (-NH₃⁺) and the free base (-NH₂).
C-H Stretch ~2850 - 2960 cm⁻¹ (Obscured by NH₃⁺)~2850 - 2960 cm⁻¹ (Visible)~2850 - 2960 cm⁻¹ (Obscured)Alkyl chain confirmation; visibility is dependent on the salt state.
N-H Bend ~1600 cm⁻¹ & ~1510 cm⁻¹ (Strong)~1590 cm⁻¹ (Medium)~1605 cm⁻¹ & ~1515 cm⁻¹Confirms protonation state. The double band is a hallmark of the -NH₃⁺ group.
C-O Stretch ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)~1030 cm⁻¹ (Strong)Sensitive to specific branching (primary/secondary alcohol vs. primary/primary in AMPD).

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity and reproducible data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Do not use KBr pellets for this analysis. Amine hydrochlorides are highly hygroscopic; the pressure applied during KBr pelleting can induce ion-exchange with the potassium bromide matrix or trap atmospheric water, artificially broadening the O-H band and invalidating the spectrum.

Step-by-Step Methodology
  • Sample Desiccation (Critical Causality Step):

    • Action: Store the (2R,3S)-2-Aminobutane-1,3-diol HCl sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for at least 24 hours prior to analysis.

    • Causality: Hydrochloride salts of amino alcohols readily absorb atmospheric moisture. Absorbed water produces a massive peak at ~1640 cm⁻¹ (H-O-H bend) that perfectly masks the critical -NH₃⁺ bending modes at 1600 cm⁻¹, leading to false structural interpretations.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application:

    • Action: Place approximately 2-5 mg of the desiccated crystalline powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil (typically ~80-100 psi) to ensure intimate contact.

    • Causality: Poor contact reduces the intensity of high-wavenumber bands (like O-H and N-H stretches) relative to low-wavenumber bands due to the wavelength-dependent penetration depth of the evanescent IR wave.

  • Spectral Acquisition & Self-Validation Loop:

    • Action: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

    • Validation: Immediately inspect the 1640 cm⁻¹ region. If a broad, uncharacteristic shoulder appears alongside the 1600 cm⁻¹ N-H bend, moisture contamination has occurred. The protocol dictates you must abort, re-desiccate the sample, and repeat the acquisition.

  • Data Processing:

    • Action: Apply an ATR correction algorithm to account for penetration depth variations, followed by a standard baseline correction.

Logical Workflow Diagram

ATR_FTIR_Workflow Start Raw Sample (2R,3S)-2-Aminobutane-1,3-diol HCl Desiccation Vacuum Desiccation (Over P₂O₅, 24h) Start->Desiccation ATR_Prep Diamond ATR Application & Pressure Desiccation->ATR_Prep Acquisition Spectral Acquisition (64 scans, 4 cm⁻¹) ATR_Prep->Acquisition Validation Check 1640 cm⁻¹ (Moisture Peak) Acquisition->Validation Fail Moisture Detected (Re-desiccate) Validation->Fail Yes Pass ATR Correction & Data Analysis Validation->Pass No Fail->Desiccation

Self-validating ATR-FTIR workflow for hygroscopic amine hydrochloride salts.

References

  • (2S,3S)
  • Source: orgchemboulder.
  • Hydrogen bonding in the amine hydrohalides. II.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R,3S)-2-Aminobutane-1,3-diol hydrochloride

Operational Safety and PPE Guide: Handling (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride (2R,3S)-2-Aminobutane-1,3-diol hydrochloride (also known as L-allo-threoninol hydrochloride) is a critical chiral amino alcohol buil...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling (2R,3S)-2-Aminobutane-1,3-diol Hydrochloride

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride (also known as L-allo-threoninol hydrochloride) is a critical chiral amino alcohol building block used extensively in pharmaceutical development, particularly in the synthesis of neurological and antiviral therapeutics[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets (SDS). This guide provides the mechanistic causality behind hazard controls and establishes a self-validating operational workflow to ensure absolute safety and material integrity during handling.

Mechanistic Hazard Profile & Causality

Understanding why a chemical behaves the way it does is the first step in mitigating risk.

  • Irritation Causality (H315, H319): The compound features both amino and hydroxyl functional groups[2]. When the hydrochloride salt contacts ambient moisture on human skin or mucosal membranes (eyes, respiratory tract), it dissolves exothermically and creates a localized acidic microenvironment. This rapid pH shift causes immediate protein denaturation, leading to severe eye irritation and skin corrosion[2].

  • Hygroscopicity & Aerosolization: As a crystalline hydrochloride salt, it is highly hygroscopic. When handled in dry environments (e.g., during weighing or transfer), the friction generates fine, electrostatically charged dust. If inhaled, these particulates deposit deep in the pulmonary alveoli, causing acute respiratory distress.

Quantitative PPE Selection Matrix

Safety protocols must scale with the operational mass. The following matrix dictates the mandatory PPE based on the quantity of material being handled, strictly adhering to OSHA 29 CFR 1910.132 hazard assessment standards[3].

Operation ScaleMass RangeVentilation / Engineering ControlRequired Hand ProtectionEye/Face ProtectionRespiratory Protection
Analytical < 100 mgDowndraft table or well-ventilated open benchSingle Nitrile (4-5 mil)Safety Glasses with side shieldsNone required if handled gently
Preparative 100 mg – 50 gChemical Fume Hood (Face velocity >100 fpm)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Splash GogglesNone required inside hood
Process/Bulk > 50 gWalk-in Fume Hood or Class II BSCHeavy-duty Butyl Rubber over NitrileFull Face Shield over Splash GogglesNIOSH-Approved P100 Respirator

PPE Decision Logic Visualization

The following decision tree illustrates the hierarchical control logic for selecting appropriate PPE and ventilation based on operational scale.

PPE_Logic Start Determine Operation Scale (2R,3S)-2-Aminobutane-1,3-diol HCl Scale1 Analytical Scale (< 100 mg) Start->Scale1 Scale2 Preparative Scale (100 mg - 50 g) Start->Scale2 Scale3 Process/Bulk Scale (> 50 g) Start->Scale3 Vent1 Downdraft Table / Open Bench Scale1->Vent1 Vent2 Chemical Fume Hood Scale2->Vent2 Vent3 Fume Hood + NIOSH P100 Respirator Scale3->Vent3 PPE1 Standard Nitrile Gloves Safety Glasses Lab Coat Vent1->PPE1 PPE2 Double Nitrile Gloves Splash Goggles Lab Coat Vent2->PPE2 PPE3 Heavy-Duty Butyl Gloves Face Shield + Goggles Tyvek Suit Vent3->PPE3

Figure 1: PPE and ventilation selection logic based on operation scale.

Step-by-Step Operational Workflow

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation check of the current step is successful.

Phase A: Pre-Operation & Donning

  • Ventilation Verification: Turn on the chemical fume hood.

    • Self-Validation Check: Hold a Kimwipe at the sash opening; it must pull inward steadily, confirming negative pressure.

  • Respirator Donning (For >50g scale): Don a NIOSH-approved P100 half-mask respirator[4].

    • Causality: P100 filters block 99.97% of airborne particles, which is strictly required for the fine, irritating dust of hydrochloride salts[5].

    • Self-Validation Check: Perform a negative pressure seal check by covering the inhalation valves and inhaling. The facepiece should collapse slightly with no leaks.

  • Glove Layering: Don the inner layer of standard nitrile gloves, followed by the lab coat (ensure cuffs are tucked under the gloves). Don the outer layer of nitrile or butyl gloves.

    • Causality: Double-gloving ensures that if the hygroscopic salt adheres to and permeates the outer glove, the inner glove provides a sterile, chemical-free barrier during the doffing process.

Phase B: Active Handling

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a static-reduction cloth before opening.

    • Causality: (2R,3S)-2-Aminobutane-1,3-diol hydrochloride powder is prone to static cling, which can cause sudden aerosolization when a metal spatula approaches the bulk powder.

  • Material Transfer: Keep the container as close to the weighing boat as possible. Transfer the material using slow, deliberate motions. Do not drop the powder from a height.

  • Sealing: Immediately recap the source bottle and wrap the cap with Parafilm to prevent ambient moisture ingress, which would degrade the chiral integrity of the diol.

Phase C: Doffing & Decontamination

  • Outer Glove Removal: While still inside the fume hood, carefully peel off the outer gloves so they turn inside out, trapping any residual dust. Dispose of them in a designated solid hazardous waste bin.

    • Self-Validation Check: Inspect the inner gloves. If any white powder is visible, immediately wash hands with copious amounts of water and report a potential exposure.

  • Surface Decontamination: Wipe down the balance and the fume hood floor with a damp paper towel (water or 70% isopropanol).

    • Causality: Wet-wiping prevents the resuspension of settled dust into the breathing zone. Never dry-sweep hydrochloride salts.

  • Final Doffing: Remove eye protection, followed by the respirator (if used), and finally the inner gloves. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

  • Minor Spills (< 50 g): Do not use a brush. Cover the spill with damp absorbent pads to dissolve and trap the salt. Place the pads in a sealed, labeled compatible hazardous waste container (Halogenated/Organic Solid Waste).

  • Major Spills (> 50 g): Evacuate the immediate area. Personnel responding must wear full Level C PPE (Tyvek suit, P100 respirator, butyl gloves). Use a HEPA-filtered vacuum dedicated to chemical spills, followed by wet decontamination of the surfaces.

References

  • National Center for Biotechnology Information. "Threoninol | C4H11NO2 | CID 2033049 - PubChem." PubChem, [Link]2].

  • Occupational Safety and Health Administration. "OSHA 29 CFR 1910.132 — General Requirements." Ecesis, [Link]3].

  • National Institute for Occupational Safety and Health. "NIOSH Respirator Selection Logic." Centers for Disease Control and Prevention, [Link]5].

Sources

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